DL-Phenylmercapturic acid-d2
Description
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Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2 |
InChI Key |
CICOZWHZVMOPJS-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Application of DL-Phenylmercapturic Acid-d2 in Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DL-Phenylmercapturic acid-d2 (d2-PMA) is a deuterated analog of S-Phenylmercapturic acid (PMA), a key biomarker for monitoring benzene (B151609) exposure. Its primary application in research is as an internal standard for the accurate quantification of PMA in biological samples, typically urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like d2-PMA is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the analytical results. This guide provides a comprehensive overview of the use of this compound in research, including detailed experimental protocols and data presentation.
The Role of this compound as an Internal Standard
In the field of analytical chemistry, particularly in toxicological and clinical research, the precise measurement of biomarkers is paramount. S-Phenylmercapturic acid is a metabolite of benzene, a known carcinogen, and its concentration in urine is directly correlated with benzene exposure.[1][2] Therefore, accurate quantification of PMA is essential for assessing health risks associated with environmental and occupational exposure to benzene.
This compound serves as an ideal internal standard for PMA quantification due to its chemical and physical properties being nearly identical to the analyte of interest, with the key difference being a slightly higher molecular weight due to the presence of two deuterium (B1214612) atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer, without affecting their chromatographic behavior.
The fundamental principle behind using a deuterated internal standard is that it is added at a known concentration to each sample at the beginning of the sample preparation process. Any loss of analyte during extraction, cleanup, or analysis will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.
Quantitative Data for Mass Spectrometry
The quantification of PMA using d2-PMA as an internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion and a specific product ion for both the analyte and the internal standard, which provides high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| S-Phenylmercapturic acid (PMA) | 238 | 109 | Negative |
| This compound (d2-PMA) | 240 | 111 | Negative |
Note: The m/z values for d2-PMA are inferred based on the known fragmentation of PMA and other deuterated analogs. The precursor ion is the deprotonated molecule [M-H]-, and the product ion results from the cleavage of the bond between the sulfur and the acetylcysteine moiety.
Experimental Protocols
The following is a representative experimental protocol for the quantification of S-Phenylmercapturic acid in human urine using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)[3]
-
Sample Collection: Collect urine samples in appropriate containers and store at -20°C or lower until analysis.
-
Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Acidification: Acidify the sample by adding a suitable acid, such as formic acid or hydrochloric acid, to a pH of approximately 3.
-
Extraction: Add an appropriate organic solvent, such as ethyl acetate (B1210297) (e.g., 3 mL), to the acidified urine sample. Vortex vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid, for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5-20 µL) onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both PMA and d2-PMA as listed in the table above.
-
Instrument Parameters: Optimize instrument parameters such as collision energy and declustering potential to achieve maximum sensitivity for each transition.
-
Visualizations
Logical Relationship of Internal Standard Usage
Caption: Workflow for accurate quantification using an internal standard.
Experimental Workflow for PMA Quantification
Caption: Step-by-step sample preparation and analysis workflow.
References
DL-Phenylmercapturic acid-d2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Phenylmercapturic acid-d2. It is intended to serve as a valuable resource for researchers and professionals involved in fields requiring the quantitative analysis of benzene (B151609) exposure biomarkers.
Core Chemical Identity and Properties
This compound is the deuterium-labeled form of DL-Phenylmercapturic acid. The introduction of two deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled analyte, S-Phenylmercapturic acid (S-PMA). S-PMA is a well-established and specific biomarker for assessing exposure to benzene.[1][2][3]
Chemical Structure
Chemical Name: DL-S-Phenylmercapturic-3,3-d2 acid Synonyms: N-Acetyl-S-(phenyl-d2)-DL-cysteine
The chemical structure consists of an N-acetylated cysteine molecule where the sulfur atom is bonded to a phenyl group, and two hydrogen atoms on the beta-carbon of the cysteine moiety are replaced by deuterium.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DL-Phenylmercapturic acid. The properties of the d2-labeled variant are expected to be very similar to its non-labeled counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | [4] |
| Molecular Weight | 241.30 g/mol | [4] |
| Melting Point | 155 °C (for non-deuterated) | [5] |
| Boiling Point (Predicted) | 494.5 ± 40.0 °C (for non-deuterated) | [5] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ (for non-deuterated) | [5] |
| pKa (Predicted) | 3.25 ± 0.10 (for non-deuterated) | [5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly, Heated) | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |
Synthesis and Isotopic Labeling
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as D₂O, often facilitated by a metal catalyst like Palladium on carbon (Pd/C).
-
Reduction with Deuterated Reagents: Unsaturated precursors can be reduced using deuterium-containing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.
The synthesis of isotopically labeled internal standards, such as this compound, is a critical step for accurate bioanalytical method development.
Application in Quantitative Bioanalysis
This compound serves as a crucial internal standard in the quantitative analysis of S-Phenylmercapturic acid (S-PMA) in biological matrices, primarily urine. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Workflow for Bioanalytical Quantification
The following diagram illustrates the general workflow for the quantification of S-PMA in urine using this compound as an internal standard.
Experimental Protocols for Bioanalysis
Detailed methodologies for the quantification of S-PMA in urine using a deuterated internal standard have been well-documented. Below are representative protocols for sample preparation and analysis.
Sample Preparation Methodologies
4.1.1. Liquid-Liquid Extraction (LLE)
This method is employed to extract S-PMA and the d2-labeled internal standard from the urine matrix.[6]
-
Sample Acidification: To a known volume of urine, add an acidic solution (e.g., acetic acid) to adjust the pH.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex to mix, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE)
SPE is another common technique for sample clean-up and concentration.[7][8]
-
Sample Preparation: Thaw and vortex the urine sample. Transfer a defined volume to a culture tube.
-
Internal Standard Addition: Add the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the analyte and internal standard with an organic solvent (e.g., acetone (B3395972) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Analytical Instrumentation and Conditions
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of S-PMA.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally employed.
-
Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM). The mass transitions for S-PMA (m/z 238 → 109) and S-PMA-d5 (a commonly used standard, m/z 243 → 114) are monitored. The transition for S-PMA-d2 would be similarly optimized.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an alternative technique, though it often requires derivatization of the analyte.
-
Derivatization: The carboxylic acid and amine functionalities of S-PMA are typically derivatized (e.g., by silylation) to increase volatility.
-
GC Column: A non-polar or semi-polar capillary column is used for separation.
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized analyte and internal standard.
Signaling Pathways and Metabolic Context
This compound is not involved in signaling pathways itself but is a tool to study the metabolic pathway of benzene. Benzene is metabolized in the liver, in part, to benzene oxide. This reactive epoxide can be detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further processed to S-Phenylmercapturic acid (S-PMA), which is then excreted in the urine.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of S-Phenylmercapturic acid, a key biomarker of benzene exposure. Its use as an internal standard in advanced analytical techniques like LC-MS/MS and GC-MS is fundamental to toxicological studies, occupational health monitoring, and regulatory compliance. This guide has provided a detailed overview of its chemical properties, analytical applications, and the metabolic context in which it is utilized, serving as a foundational resource for scientific and research professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. cdc.gov [cdc.gov]
- 7. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Phenylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated phenylmercapturic acid (PMA), a critical internal standard for the biomonitoring of benzene (B151609) exposure. Phenylmercapturic acid is a key metabolite of benzene, and its accurate quantification in biological matrices is essential for assessing exposure levels in occupational and environmental health studies.[1] The use of a stable isotope-labeled internal standard, such as deuterated PMA, is crucial for achieving high accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5]
This document outlines a feasible synthetic pathway for deuterated PMA, based on established methods for the synthesis of analogous mercapturic acids, and details purification protocols to ensure high purity of the final product. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.
Synthesis of Deuterated Phenylmercapturic Acid
The synthesis of deuterated phenylmercapturic acid can be achieved through the nucleophilic aromatic substitution reaction of a deuterated aryl halide with N-acetyl-L-cysteine. A plausible and efficient route involves the reaction of deuterated bromobenzene (B47551) with N-acetyl-L-cysteine in the presence of a base.
Proposed Synthetic Pathway
The proposed reaction involves the S-arylation of N-acetyl-L-cysteine with deuterated bromobenzene. This method is analogous to established procedures for the synthesis of S-arylmercapturates.
References
Technical Guide: DL-Phenylmercapturic Acid-d2 - Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for DL-Phenylmercapturic acid-d2. This deuterated internal standard is critical for the accurate quantification of its non-labeled counterpart, S-Phenylmercapturic acid (PMA), a key biomarker for benzene (B151609) exposure. This document outlines typical product specifications, detailed analytical methodologies for purity determination, and visual workflows to elucidate the analytical processes.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for a high-purity chemical standard like this compound provides critical information on its identity, purity, and quality. Below is a table summarizing typical quantitative data found on a CoA for this compound.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | Mass Spectrometry |
| Molecular Weight | 241.31 g/mol | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Deuterated Isotope Purity | ≥99 atom % D | Mass Spectrometry or Nuclear Magnetic Resonance (NMR) |
| Physical Properties | ||
| Melting Point | 155°C | Melting Point Apparatus |
| Solubility | Soluble in DMSO and Methanol (B129727) | Solubility Test |
Experimental Protocols
The purity and identity of this compound are confirmed through a series of rigorous analytical techniques. The following sections detail the methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of the compound is prepared in methanol or the initial mobile phase composition and diluted to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity Confirmation
LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and the isotopic purity of this compound. This technique is also the primary application for this compound as an internal standard.[1][2][3]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above, to ensure good separation.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[1][3]
-
Mass Spectrometric Detection:
-
Full Scan: To confirm the molecular weight, the mass spectrometer is operated in full scan mode to detect the [M-H]⁻ ion (m/z 240.3).
-
Multiple Reaction Monitoring (MRM): For use as an internal standard and to confirm structural integrity, specific precursor-to-product ion transitions are monitored. A common transition for DL-Phenylmercapturic acid-d5 (a similar deuterated standard) is m/z 243 → 114.[3][4] For the d2 variant, a similar fragmentation pattern would be expected, with a shift in the precursor ion mass.
-
-
Sample Preparation: The sample is prepared as described for the HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to assess the position and extent of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄ is used to dissolve the sample.
-
Analysis: The resulting spectra are analyzed to ensure that the chemical shifts and coupling constants are consistent with the structure of DL-Phenylmercapturic acid and to confirm the absence of signals at the deuterated positions.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis and application of this compound.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Use of this compound in bioanalysis.
References
Stability and Storage of DL-Phenylmercapturic Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for DL-Phenylmercapturic acid-d2 (S-PMA-d2). Ensuring the integrity of this internal standard is critical for accurate bioanalytical quantitation in research and clinical settings. The information presented is a synthesis of data from closely related analogs, such as S-Phenylmercapturic acid (PMA) and its d5-deuterated form, and established best practices for handling deuterated compounds.
Summary of Stability and Storage Recommendations
Proper handling and storage are paramount to maintain the chemical and isotopic purity of this compound. Below is a summary of the key recommendations.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at 4°C for short-term storage. For long-term storage, -20°C is recommended. | Cool temperatures minimize the rate of potential degradation reactions. |
| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | PMA is known to be light-sensitive, with significant degradation upon exposure to light[1]. |
| Moisture | Store in a dry environment. Use tightly sealed containers. Handle under an inert atmosphere (e.g., dry nitrogen or argon) when possible. | Deuterated compounds can be hygroscopic, and moisture can lead to hydrogen-deuterium (H-D) exchange, compromising isotopic purity[2]. |
| pH | Avoid acidic or basic conditions unless specified for a particular procedure. | Strong acids and alkalis can promote degradation[3]. |
| Solvent for Stock Solutions | Methanol (B129727) is a commonly used solvent. | Stock solutions of related compounds in methanol have been shown to be stable under recommended storage conditions[1]. |
Quantitative Stability Data
Table 1: Light Stability of S-Phenylmercapturic Acid (PMA) in Solution [1]
| Exposure Time | Mean Assay Value (%) |
| 1 Day | 72% |
| 3 Days | 16% |
This data highlights the critical importance of protecting solutions of phenylmercapturic acid derivatives from light.
Table 2: Stability of S-Phenylmercapturic Acid (PMA) in Biological Matrix [1]
| Matrix | Storage Condition | Duration | Stability |
| Urine | Frozen | ≥ 1 month | Stable |
| Urine | Multiple Freeze/Thaw Cycles | Several cycles | Stable |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, based on standard pharmaceutical industry practices and available information on related compounds.
Preparation of Stock and Working Solutions
Objective: To prepare solutions of this compound for use in stability studies and as an internal standard.
Materials:
-
This compound solid material
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber vials with PTFE-lined caps
Protocol:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere, if possible, accurately weigh the desired amount of the solid standard.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Add a small amount of methanol to dissolve the solid completely.
-
Once dissolved, dilute to the mark with methanol.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled amber vial for storage at the recommended temperature.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix.
Forced Degradation Study Protocol
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid and solution)
-
Photostability: Exposure to light (ICH Q1B guidelines) for a defined period
Protocol:
-
Prepare solutions of this compound in methanol (or another appropriate solvent) at a known concentration.
-
Expose aliquots of the solution to the different stress conditions outlined above. A control sample should be stored under recommended conditions in the dark.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze the stressed and control samples by a stability-indicating analytical method, such as LC-MS/MS.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Characterize any significant degradation products.
Diagrams
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a stability study on this compound.
Conclusion
While specific stability data for this compound is limited, the information available for its non-deuterated and d5-deuterated analogs, combined with general principles for handling deuterated compounds, provides a robust framework for ensuring its integrity. The primary factors affecting stability are light, temperature, and moisture. By adhering to the storage and handling recommendations outlined in this guide, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their analytical results when using this compound as an internal standard. It is recommended that in-house stability studies be conducted to establish specific shelf-life under your laboratory's conditions.
References
Isotopic Labeling of Phenylmercapturic Acid for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of phenylmercapturic acid (PMA) for mass spectrometry-based quantification. The use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in bioanalytical assays, particularly in the context of drug development and clinical research where reliable data is critical.
Introduction to Phenylmercapturic Acid and the Rationale for Isotopic Labeling
Phenylmercapturic acid (N-acetyl-S-phenyl-L-cysteine) is a key metabolite of benzene (B151609) and other aromatic compounds. Its quantification in biological matrices, such as urine, serves as a specific biomarker for exposure to these substances. In the realm of drug development, analogous mercapturic acid metabolites can be formed from drug candidates, providing crucial insights into their metabolic pathways.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of PMA due to its high sensitivity and specificity.[1] To correct for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) of the analyte is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). This ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification. Commonly used isotopically labeled forms of PMA include deuterium-labeled PMA (PMA-d5) and carbon-13 labeled PMA ([¹³C₆]S-PMA).[2][3]
Quantitative Data from LC-MS/MS Methods for Phenylmercapturic Acid Analysis
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of PMA using isotopically labeled internal standards.
Table 1: Mass Spectrometric Parameters for Phenylmercapturic Acid (PMA) and its Isotopically Labeled Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylmercapturic Acid (PMA) | 238 | 109.1 (quantitation) | 20 |
| 33.3 (qualification) | 53 | ||
| Phenylmercapturic Acid-d5 (PMA-d5) | 243 | 114.1 (quantitation) | 19 |
| 34.5 (qualification) | 52 | ||
| [¹³C₆]S-Phenylmercapturic Acid ([¹³C₆]S-PMA) | 244 | Not Specified | Not Specified |
Data compiled from multiple sources.[1][2][3]
Table 2: Performance Characteristics of LC-MS/MS Methods for Phenylmercapturic Acid (PMA) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | PMA-d5 | PMA-d5 | [¹³C₆]S-PMA |
| Linearity Range | 0.5 - 500 ng/mL | 0.400 - 200 ng/mL | Not Specified |
| Accuracy | 91.4 - 105.2% | <7.5% relative error | Not Specified |
| Precision (CV%) | 4.73 - 9.96% | <6.5% relative standard deviation | 7% (inter-day) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.400 ng/mL | Not Specified |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Synthesis of Isotopically Labeled Phenylmercapturic Acid (PMA-d5)
This section outlines a plausible synthetic route for deuterium-labeled phenylmercapturic acid (PMA-d5) based on established chemical reactions. The synthesis involves two main steps: the synthesis of S-phenyl-L-cysteine-d5 and its subsequent N-acetylation.
Step 1: Synthesis of S-phenyl-L-cysteine-d5
This step can be achieved via the reaction of a deuterium-labeled benzene derivative with an appropriate L-cysteine precursor. One common method involves the reaction of thiophenol with a derivative of L-serine. To introduce the deuterium labels, deuterated bromobenzene (B47551) (bromobenzene-d5) can be used as a starting material to generate thiophenol-d5.
-
Materials:
-
Magnesium turnings
-
Sulfur powder
-
L-serine
-
Tryptophan synthase (enzyme)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Appropriate buffers
-
Procedure:
-
Preparation of Thiophenol-d5:
-
Prepare a Grignard reagent by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF.
-
React the Grignard reagent with sulfur powder, followed by acidic workup (e.g., with HCl) to yield thiophenol-d5.
-
-
Enzymatic Synthesis of S-phenyl-L-cysteine-d5:
-
Utilize tryptophan synthase to catalyze the reaction between thiophenol-d5 and L-serine.[1]
-
The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH suitable for the enzyme's activity.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the S-phenyl-L-cysteine-d5 product using techniques such as ion-exchange chromatography or crystallization.
-
-
Step 2: N-acetylation of S-phenyl-L-cysteine-d5
The final step is the acetylation of the amino group of S-phenyl-L-cysteine-d5 to yield PMA-d5.
-
Materials:
-
S-phenyl-L-cysteine-d5
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Cold water
-
Rectified spirit (for recrystallization)
-
-
Procedure:
-
Dissolve S-phenyl-L-cysteine-d5 in acetic anhydride.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Maintain the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) with stirring.
-
Precipitate the crude product by adding cold water.
-
Filter the crude PMA-d5 and wash it with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., a mixture of rectified spirit and water) to obtain pure PMA-d5.
-
Quantification of Phenylmercapturic Acid in Urine by LC-MS/MS
This protocol describes a general procedure for the analysis of PMA in urine samples using a stable isotope-labeled internal standard.
-
Materials and Reagents:
-
Urine samples
-
Isotopically labeled PMA internal standard (e.g., PMA-d5) solution of known concentration
-
Acetic acid
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Mobile phase for LC (e.g., a mixture of water and methanol/acetonitrile with a modifier like formic acid)
-
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a polypropylene (B1209903) tube, add a defined volume of urine (e.g., 500 µL).[1]
-
Add a known amount of the internal standard solution (e.g., 50 µL of PMA-d5 at 1 µg/mL).[1]
-
Acidify the sample by adding a small volume of acetic acid (e.g., 50 µL of 95% acetic acid).[1]
-
Add the extraction solvent (e.g., 3 mL of MTBE).[1]
-
Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough extraction.[1]
-
Centrifuge the sample to separate the organic and aqueous layers (e.g., 5 minutes at 3400 rpm).[1]
-
Transfer a portion of the supernatant (organic layer) to a clean tube.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.[1]
-
Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL).[1]
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the reconstituted extract (e.g., 25 µL) into the LC-MS/MS system.[1]
-
Separate the analyte and internal standard from other matrix components on a suitable HPLC column (e.g., a C18 column).
-
Perform detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native PMA and the isotopically labeled internal standard (as detailed in Table 1).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of PMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of benzene to phenylmercapturic acid.
Caption: Proposed synthesis workflow for PMA-d5.
Caption: Analytical workflow for PMA quantification.
References
- 1. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 3. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]
The Sentinel Molecule: DL-Phenylmercapturic Acid-d2 in Benzene Biomonitoring
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of isotopically labeled phenylmercapturic acid, specifically focusing on DL-Phenylmercapturic acid-d2 and its analogs, in the biomonitoring of benzene (B151609) exposure. S-Phenylmercapturic acid (SPMA) is a highly specific and sensitive urinary biomarker for assessing human exposure to benzene, a known carcinogen. The accuracy and reliability of SPMA quantification heavily rely on the use of stable isotope-labeled internal standards, such as this compound, in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the underlying metabolic pathways, experimental protocols for SPMA analysis, and quantitative data from various studies, offering a vital resource for professionals in toxicology, occupational health, and drug development.
Introduction: The Significance of Benzene Biomonitoring
Benzene is an environmental and occupational pollutant primarily originating from industrial processes, vehicle emissions, and cigarette smoke.[1] Chronic exposure to benzene is linked to severe health effects, including hematological abnormalities and an increased risk of cancer.[1] Accurate assessment of benzene exposure is crucial for mitigating health risks. Biomonitoring, through the measurement of specific biomarkers, offers a more integrated picture of individual exposure compared to ambient air monitoring. S-phenylmercapturic acid (SPMA) has emerged as a gold-standard biomarker for low-level benzene exposure due to its high specificity.[2][3]
The Metabolic Pathway of Benzene to S-Phenylmercapturic Acid
The formation of SPMA is a result of the metabolic detoxification of benzene in the human body. This multi-step process involves the transformation of benzene into reactive intermediates that are subsequently conjugated and excreted.
Caption: Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA).
As illustrated in Figure 1, benzene is first oxidized by cytochrome P-450 enzymes to form benzene oxide.[4] This reactive epoxide is then conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5] The resulting conjugate undergoes further enzymatic processing to yield pre-S-phenylmercapturic acid (pre-SPMA), which is then dehydrated to the stable SPMA that is excreted in urine.[1] The conversion of pre-SPMA to SPMA is pH-sensitive and is often facilitated by acidification during sample preparation to ensure the analysis of total SPMA.[1][6]
The Role of this compound as an Internal Standard
In quantitative analytical chemistry, particularly in methods like LC-MS/MS, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound or other deuterated analogs (e.g., d5-SPMA, ¹³C₆-SPMA), is crucial for accurate quantification.[7][8][9] These deuterated standards are chemically identical to the analyte (SPMA) but have a different mass due to the presence of deuterium (B1214612) atoms.
The primary functions of this compound in benzene biomonitoring include:
-
Correction for Sample Preparation Variability: It compensates for any loss of the analyte during extraction and sample cleanup procedures.
-
Correction for Matrix Effects: It helps to mitigate the influence of other components in the urine matrix that might enhance or suppress the ionization of the analyte in the mass spectrometer.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the measurement are significantly improved.[7]
Experimental Protocols for SPMA Quantification
The quantification of SPMA in urine typically involves sample preparation followed by analysis using LC-MS/MS. The following sections detail a generalized experimental workflow and specific protocols from published studies.
General Experimental Workflow
Caption: General Experimental Workflow for SPMA Analysis.
Detailed Methodologies
Method 1: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This method, adapted from a rapid and sensitive analytical procedure, is suitable for high-throughput analysis.[10]
-
Sample Preparation:
-
To a 0.5 mL urine sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Acidify the sample with 50 µL of 6 M HCl.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
SPMA: m/z 238 → 109
-
SPMA-d2: m/z 240 → 111 (Note: Transitions for other deuterated standards like SPMA-d5 would be m/z 243 → 114).[7]
-
-
Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol, based on an automated sample extraction method, offers high sample cleanup efficiency.[7][11]
-
Sample Preparation:
-
To a 1 mL urine sample, add the deuterated internal standard (e.g., S-phenylmercapturic acid-d5).
-
Acidify the sample.
-
Load the sample onto a pre-conditioned Oasis MAX (mixed-mode anion exchange) 96-well SPE plate.
-
Wash the plate sequentially with water and methanol.
-
Elute the analytes with 1% formic acid in methanol.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Genesis C18 column.
-
Run Time: Approximately 3 minutes.
-
Mass Spectrometry: ESI in negative ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SPMA: m/z 238 → 109
-
SPMA-d5: m/z 243 → 114
-
-
Quantitative Data and Method Performance
The use of deuterated internal standards like this compound allows for the development of highly robust and validated analytical methods. The table below summarizes key performance characteristics from several studies.
| Parameter | Method 1[10] | Method 2[7] | Method 3[2] | Method 4[12] |
| Internal Standard | S-PMA-d2 | S-PMA-d5 | S-PMA-d5 | d2-S-PMA |
| Linearity Range | 0.2–200 ng/mL | 0.4–200 ng/mL | 0.5–500 ng/mL | 0–500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | Not Specified | Not Specified | Not Specified |
| Detection Limit | Not Specified | Not Specified | Not Specified | 8.0 ng/mL |
| Intra-day Precision (%RSD) | <8.1% | <6.5% | 4.73–9.21% | Not Specified |
| Inter-day Precision (%RSD) | <8.1% | <6.5% | 5.85–9.96% | 1.49% |
| Accuracy (%RE) | <6.9% | <7.5% | 91.4–105.2% | Not Specified |
| Recovery | Not Specified | Not Specified | Not Specified | 78.2–84.5% |
Conclusion
This compound and its deuterated analogs are indispensable tools in the modern biomonitoring of benzene exposure. By serving as internal standards in sensitive analytical methods like LC-MS/MS, they ensure the high accuracy, precision, and reliability required for assessing health risks in both occupational and general populations. The detailed protocols and performance data presented in this guide underscore the robustness of these methods and provide a solid foundation for researchers and drug development professionals working in this critical area of public health and safety. The continued application and refinement of these analytical techniques will be paramount in understanding and mitigating the adverse effects of benzene exposure.
References
- 1. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Phenylmercapturic Acid: A Definitive Biomarker for Benzene Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Phenylmercapturic acid (SPMA) as a highly specific and sensitive biomarker for benzene (B151609) exposure. Benzene is a well-established human carcinogen, and accurate monitoring of exposure is critical in both occupational health and environmental risk assessment.[1] This document details the metabolic formation of SPMA, analytical methodologies for its quantification, and presents key quantitative data from scientific studies.
Introduction to S-Phenylmercapturic Acid (SPMA)
S-Phenylmercapturic acid (SPMA) is a minor urinary metabolite of benzene.[2][3] While other metabolites such as phenol (B47542) and trans,trans-muconic acid (tt-MA) are also used as biomarkers, SPMA is considered superior for assessing low-level benzene exposure due to its higher specificity and sensitivity.[2][3][4] Unlike tt-MA, which can have significant background levels in non-exposed individuals, SPMA provides a more reliable indication of benzene uptake, even at concentrations below 1 ppm.[2][5]
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid
Benzene is metabolized in the liver by the cytochrome P-450 mono-oxygenase system to form benzene epoxide.[6] This reactive intermediate can then follow several metabolic routes. The pathway leading to SPMA involves the conjugation of benzene oxide with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST).[7][8] This conjugate is further processed in the mercapturic acid pathway to ultimately form the stable and excretable end-product, S-Phenylmercapturic acid, which is found in the urine.[6]
Quantitative Data: SPMA Levels in Relation to Benzene Exposure
Table 1: Urinary SPMA Concentrations in Relation to Occupational Benzene Exposure
| Airborne Benzene (8-hr TWA) | Mean/Median Urinary SPMA (µg/g creatinine) | Study Population | Reference |
| < 0.1 ppm | Geometric Mean: 5.05 (non-smokers), 6.65 (smokers) | Petroleum workers | [9] |
| 0.3 ppm | ~14.1 (calculated) | Petrochemical industry workers | [2][3] |
| 1 ppm | Average: 47 | Petrochemical industry workers | [3][10] |
| 1.99 mg/m³ | Median: 46.6 | Occupationally exposed workers | [6] |
| 0.71 to 32.17 mg/m³ | Median: 49.55 to 335.69 | Shoe-making workers | [11] |
Table 2: Urinary SPMA Concentrations in Smokers vs. Non-Smokers (No Occupational Exposure)
| Population Group | Mean/Median Urinary SPMA (µg/g creatinine) | Reference |
| Smokers | 1.71 (mean) | [2] |
| Non-smokers | 0.94 (mean) | [2] |
| Smokers | 9.2 (median) | [6] |
| Non-smokers | 1.3 (median) | [6] |
| Smokers | 3.61 (mean) | [3] |
| Non-smokers | 1.99 (mean) | [3] |
Experimental Protocols for SPMA Quantification
A variety of analytical methods are employed for the determination of SPMA in urine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] LC-MS/MS is often preferred for its high sensitivity and specificity.[14]
A critical step in sample preparation is the acidic treatment of urine. This is necessary to convert the unstable precursor, pre-S-phenylmercapturic acid (pre-SPMA), to the stable SPMA, ensuring accurate quantification.[1][7] Complete conversion is typically achieved at a pH below 1.1.[1]
Below is a representative experimental workflow for the analysis of urinary SPMA using LC-MS/MS.
Detailed HPLC-Fluorescence Detection Method
This section details a validated HPLC method with fluorescence detection for the quantification of SPMA in urine.[6][15]
1. Sample Preparation:
-
Acidify a human urine sample to pH 1 with HCl.[6]
-
Pass the acidified sample through a C18 Solid Phase Extraction (SPE) cartridge.[6][15]
-
Wash the cartridge with diluted HCl and a water/methanol/acetic acid mixture.[6]
-
Elute the analyte with acidified chloroform.[6]
-
Dry the eluate and reconstitute the residue in a phosphate (B84403) buffer.[6]
-
Further purify the sample using an anionic exchange (SAX) cartridge.[6]
-
Elute SPMA with a concentrated buffer.[6]
2. Hydrolysis and Derivatization:
-
Perform alkaline hydrolysis on the purified eluate.[15]
-
Derivatize the resulting S-phenyl-cysteine with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) (MCE) to form a fluorescent product.[6]
3. HPLC Analysis:
-
Column: Reverse phase C18 column (e.g., 240mm x 4mm, 5µm).[15]
-
Mobile Phase: Acetonitrile and 0.5% acetic acid (50:50) at a flow rate of 0.8 mL/min.[15]
-
Detector: Fluorescence detector with excitation at 330 nm and emission at 440 nm.[6]
-
Column Temperature: 35°C.[15]
4. Method Performance:
-
Limit of Detection (LOD): Approximately 0.22 to 0.5 µg/L.[6][15]
-
Limit of Quantification (LOQ): Approximately 0.68 µg/L.[15]
-
Recovery: Approximately 90.0%.[6]
-
Linearity: Good linearity is typically observed in the range of 10-100 µg/L.[15]
LC-MS/MS Method for High-Throughput Analysis
For more sensitive and high-throughput applications, LC-MS/MS is the method of choice.[14][16]
1. Sample Preparation:
-
Thaw urine samples to room temperature and mix thoroughly.
-
Transfer an aliquot (e.g., 4.0 mL) to a culture tube.
-
Acidify the urine sample to pH < 1 to ensure complete conversion of pre-SPMA to SPMA.[1][17]
-
Utilize automated solid-phase extraction on a 96-well Oasis MAX (mixed-mode anion exchange) plate for sample cleanup.[16] An isotope-labeled internal standard (e.g., SPMA-d5) is added to improve accuracy.[16]
2. LC-MS/MS Analysis:
-
LC System: A fast liquid chromatography system.
-
Column: Genesis C18 column.[16]
-
Run Time: Rapid analysis with a run time of approximately 3 minutes.[16]
-
Ionization: Negative electrospray ionization (ESI-).[16]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[16]
3. Method Performance:
-
Linearity: The calibration curve is typically linear over a concentration range of 0.400-200 ng/mL.[16]
-
Precision and Accuracy: The method demonstrates high accuracy and precision, with relative errors and standard deviations typically below 7.5%.[16]
Conclusion
S-Phenylmercapturic acid has been robustly validated as a specific and sensitive biomarker for assessing human exposure to benzene, particularly at low environmental and occupational levels.[5][12] Its strong correlation with airborne benzene concentrations and its low background levels in unexposed individuals make it an invaluable tool for researchers, toxicologists, and drug development professionals. The analytical methods for SPMA quantification, especially LC-MS/MS, are well-established and provide the necessary sensitivity and throughput for large-scale biomonitoring studies. The consistent application of standardized protocols, including the crucial step of sample acidification, is paramount for generating accurate and comparable data across different studies.
References
- 1. Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene | CORESTA [coresta.org]
- 2. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oem.bmj.com [oem.bmj.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary S-phenylmercapturic acid as a key biomarker for measuring occupational exposure to low concentrations of benzene in Chinese workers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Analysis and evaluation of S-phenylmercapturic acid as a biomarker for benzene exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Technical Guide to Commercial Suppliers of DL-Phenylmercapturic Acid-d2 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial sources for DL-Phenylmercapturic acid-d2. This deuterated internal standard is crucial for the accurate quantification of DL-Phenylmercapturic acid (PMA), a key biomarker for benzene (B151609) exposure, in various biological matrices. This document outlines available suppliers, their product specifications, relevant experimental protocols, and visual workflows to aid in the seamless integration of this standard into research and analytical methodologies.
Commercial Suppliers and Product Specifications
This compound is a specialized chemical, and its availability is primarily through suppliers of isotopically labeled compounds. The following table summarizes the key quantitative data for commercially available this compound.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress (MCE) | This compound | HY-W141770S | Not specified on product page, CoA available upon request. (Note: A CoA for the related L-Phenylmercapturic acid-d5 shows 99.12% purity by LCMS)[1] | Not specified on product page. (Note: A CoA for the related L-Phenylmercapturic acid-d5 shows 99.91% isotopic enrichment)[1] | Custom sizes available upon request. |
Note on Custom Synthesis: For researchers requiring different labeling patterns or specific formulations not available off-the-shelf, several companies specialize in the custom synthesis of stable isotope-labeled compounds. These include:
-
Toronto Research Chemicals (TRC): Offers custom synthesis of a wide range of isotopically labeled compounds, including those with deuterium.[2][3][4]
-
Alsachim (a Shimadzu Group Company): Provides custom synthesis of stable isotope-labeled standards for various applications.[5][6]
Experimental Protocols: Quantification of S-Phenylmercapturic Acid in Human Urine
This compound is commonly used as an internal standard (I.S.) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of S-Phenylmercapturic acid (S-PMA), a metabolite of benzene. The following is a detailed methodology adapted from a published research article.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged at 4000 rpm for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 500 µL of the supernatant, add 50 µL of a 100 ng/mL solution of S-Phenylmercapturic acid-d2 (S-PMA-d2) in methanol (B129727) as the internal standard.
-
Acidification: Acidify the sample by adding 50 µL of 2 M hydrochloric acid.
-
Extraction: Add 3 mL of ethyl acetate (B1210297) to the sample, vortex for 5 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) and vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 13000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S-PMA: m/z 238.1 → 109.1
-
S-PMA-d2 (I.S.): m/z 240.1 → 111.1
-
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams, generated using the DOT language, illustrate the key processes.
This technical guide serves as a foundational resource for researchers utilizing this compound. For the most current product specifications and availability, it is recommended to directly consult the suppliers' websites and request a certificate of analysis.
References
Navigating the Safety Profile of DL-Phenylmercapturic acid-d2: A Technical Guide
An in-depth examination of the safety data for DL-Phenylmercapturic acid-d2, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its handling, storage, and potential hazards.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of DL-Phenylmercapturic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃S | |
| Molecular Weight | 239.29 g/mol | |
| CAS Number | 20640-68-0 | |
| Appearance | White to slightly pale yellow crystal or powder | |
| Melting Point | 155 °C | |
| Solubility | Soluble in Methanol | |
| Purity | >98.0% (TLC) (HPLC) | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Section 2: Hazard Identification and Classification
DL-Phenylmercapturic acid is classified as a hazardous substance. The GHS classification, as outlined in the available safety data sheets, indicates several potential hazards.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Chronic aquatic hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Source:
GHS Label Elements
The following diagram illustrates the GHS label elements associated with DL-Phenylmercapturic acid, including pictograms, signal word, and hazard statements.
Caption: GHS Hazard Communication for DL-Phenylmercapturic Acid.
Section 3: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is crucial when working with DL-Phenylmercapturic acid. The following workflow outlines the recommended procedures for safe handling and response in case of an emergency.
Methodological & Application
Application Note: High-Throughput Analysis of S-Phenylmercapturic Acid in Human Urine using LC-MS/MS with DL-Phenylmercapturic acid-d2 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of S-Phenylmercapturic acid (PMA), a key biomarker of benzene (B151609) exposure, in human urine. The method employs a simple and rapid liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, DL-Phenylmercapturic acid-d2, ensures high accuracy and precision. This high-throughput method is suitable for researchers, scientists, and drug development professionals involved in occupational toxicology, environmental health, and clinical studies.
Introduction
Benzene is a ubiquitous environmental pollutant and a known human carcinogen.[1] Monitoring exposure to benzene is crucial for assessing health risks in both occupational and general populations. S-Phenylmercapturic acid (PMA) is a specific and reliable urinary biomarker for evaluating benzene exposure.[1][2] LC-MS/MS has become the preferred analytical technique for the determination of PMA due to its high sensitivity and specificity, often eliminating the need for laborious derivatization steps.[1]
This application note describes a validated LC-MS/MS method for the determination of PMA in human urine, utilizing this compound as the internal standard (I.S.) to correct for matrix effects and variations in sample processing. The presented protocol offers a streamlined workflow, enabling the analysis of a large number of samples.
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid
Benzene is metabolized in the body primarily by cytochrome P-450 enzymes to form benzene epoxide.[3] This reactive intermediate can then be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5] The resulting conjugate undergoes further enzymatic processing to ultimately form the water-soluble and excretable S-Phenylmercapturic acid.[3]
Experimental Protocol
Materials and Reagents
-
S-Phenylmercapturic acid (PMA) standard
-
This compound (PMA-d2) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Deionized water
-
Human urine (drug-free)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of urine.
-
Spike with 50 µL of the internal standard solution (PMA-d2, 1 µg/mL in methanol).
-
Acidify the sample by adding 50 µL of 95% acetic acid.[1]
-
Add 1 mL of ethyl acetate, cap the tube, and vortex for 10 minutes.
-
Centrifuge at 3400 rpm for 5 minutes.[1]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Method Workflow
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (PMA) | m/z 238.1 -> 109.0 |
| MRM Transition (PMA-d2) | m/z 240.1 -> 111.0 |
| Dwell Time | 100 ms |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of PMA in human urine. The use of a deuterated internal standard effectively compensated for any variability during sample preparation and ionization.
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] |
| Intra-day Precision (%RSD) | < 8.1%[6] |
| Inter-day Precision (%RSD) | < 8.1%[6] |
| Accuracy (%RE) | < 6.9%[6] |
The calibration curve was linear over the concentration range of 0.2 to 200 ng/mL.[6] The precision and accuracy of the method were well within the acceptable limits for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of S-Phenylmercapturic acid in human urine. The simple liquid-liquid extraction protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings for the assessment of benzene exposure.
References
- 1. scielo.br [scielo.br]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Urinary S-Phenylmercapturic Acid (SPMA) using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of S-Phenylmercapturic Acid (SPMA), a key biomarker for benzene (B151609) exposure, in human urine. The method employs a stable isotope-labeled internal standard (S-Phenylmercapturic Acid-d5) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision, making it suitable for clinical research, occupational health monitoring, and drug development studies. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Benzene is a ubiquitous environmental pollutant and a known human carcinogen.[1] Monitoring exposure to benzene is crucial for assessing health risks in both occupational and general populations. S-Phenylmercapturic Acid (SPMA) is a specific metabolite of benzene and is considered a reliable biomarker for low-level benzene exposure.[2][3][4] Its quantification in urine provides a non-invasive method to assess the absorbed dose of benzene.
The use of a deuterated internal standard, such as S-Phenylmercapturic Acid-d5 (SPMA-d5), is essential for accurate quantification.[2] It effectively compensates for variations in sample preparation and matrix effects, thereby improving the ruggedness and reliability of the analytical method.[5] This application note details a validated LC-MS/MS method for the determination of SPMA in urine, offering high sensitivity and specificity.[2]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of urinary SPMA.
Reagents and Materials
-
S-Phenylmercapturic Acid (SPMA) reference standard
-
S-Phenylmercapturic Acid-d5 (SPMA-d5) internal standard[6]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human urine (blank, for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[2] or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)[5]
Equipment
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) system[5]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
Automated liquid handler (optional)
-
pH meter
Sample Preparation
Two primary methods for sample extraction are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Thaw urine samples to room temperature and vortex for 15 seconds.
-
To 1.0 mL of urine, add 50 µL of the SPMA-d5 internal standard working solution.
-
Add 1.0 mL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
To 500 µL of urine in a polypropylene (B1209903) tube, add 50 µL of the SPMA-d5 internal standard solution.[5]
-
Add 50 µL of 95% acetic acid.[5]
-
Add 3 mL of methyl tert-butyl ether (MTBE).[5]
-
Vortex the tube for 10 minutes.[5]
-
Centrifuge at 3400 rpm for 5 minutes.[5]
-
Transfer 2.6 mL of the supernatant to a new tube.[5]
-
Evaporate the supernatant to dryness in a vacuum centrifuge at 45°C.[5]
-
Reconstitute the dried extract with 100 µL of the mobile phase and vortex for 30 seconds.[5]
-
Inject an aliquot into the LC-MS/MS system.[5]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1[2] | Condition 2[5] |
| Column | Genesis C18, 50 x 2.1 mm, 4 µm | Ascentis Express C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.01% Acetic Acid in Water | 0.5% Acetic Acid in Water |
| Mobile Phase B | 0.01% Acetic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.6 mL/min | 0.4 mL/min |
| Gradient | 20% B (0-0.2 min), 20-50% B (0.2-1.0 min), 90% B (1.05-1.5 min), 20% B (1.55-2.5 min) | 10% B (0-2 min), 10-60% B (2-5 min), 10% B (5.1-13 min) |
| Injection Volume | 20 µL | 25 µL |
| Column Temp. | Ambient | 30°C |
| Run Time | 3 min | 13 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| MRM Transitions | SPMA: m/z 238 → 109; SPMA-d5: m/z 243 → 114[2] |
| Collision Energy | Optimized for specific instrument (e.g., SPMA: 20 eV, SPMA-d5: 19 eV)[5] |
| Dwell Time | 100-200 ms |
Data Analysis and Quantitative Data Summary
Calibration curves are generated by plotting the peak area ratio of SPMA to SPMA-d5 against the concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x) is typically used.
Table 3: Method Validation Summary
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.4 - 200 ng/mL | [2] |
| 0.5 - 500 ng/mL | [5] | |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy | 91.4 - 105.2% | [5] |
| < 7.5% relative error | [2] | |
| Precision (Intra-day) | 4.73 - 9.21% CV | [5] |
| < 6.5% RSD | [2] | |
| Precision (Inter-day) | 5.85 - 9.96% CV | [5] |
| Limit of Quantification (LOQ) | 0.4 ng/mL | [2] |
| 0.5 ng/mL | [5] | |
| Analyte Stability (in urine) | Stable for 90 days at -20°C | [5] |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of urinary SPMA is depicted below.
Caption: Experimental workflow for urinary SPMA quantification.
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and specific protocol for the quantification of S-Phenylmercapturic Acid in human urine. The detailed experimental procedures and compiled performance data demonstrate the method's suitability for high-throughput analysis in various research and clinical settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in biomonitoring of benzene exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. cdc.gov [cdc.gov]
Application Note: Analysis of S-Phenylmercapturic Acid (S-PMA) in Urine using Liquid-Liquid Extraction (LLE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Phenylmercapturic acid (S-PMA) is a specific and reliable biomarker for monitoring human exposure to benzene (B151609), a known carcinogen.[1][2] Accurate and sensitive quantification of S-PMA in urine is crucial for assessing occupational and environmental exposure to benzene.[1][2][3] Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique for the analysis of S-PMA in urine, offering a simpler alternative to more laborious methods like solid-phase extraction (SPE).[1][4] This application note provides a detailed protocol for the LLE of S-PMA from human urine samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The LLE method is based on the differential solubility of S-PMA in two immiscible liquid phases. After acidification of the urine sample to protonate the S-PMA, an organic solvent is used to extract the analyte from the aqueous urine matrix. The organic phase, now containing the S-PMA, is then separated, evaporated, and the residue is reconstituted for instrumental analysis. The use of a deuterated internal standard (IS), such as S-PMA-d5, is recommended to compensate for matrix effects and variations in extraction efficiency.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated LLE-based methods for S-PMA analysis in urine.
| Parameter | Method 1[1][2] | Method 2[5] | Method 3[6][7] | Method 4[8] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-PDA | HPLC-DAD |
| Linearity Range | 0.5 - 500 ng/mL | 0.2 - 200 ng/mL | 0.5 - 20 µg/mL | 0.7832 - (not specified) µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.2 ng/mL | 0.380 µg/mL | 2.6108 µg/mL |
| Accuracy (%) | 91.4 - 105.2% | Relative Error <6.9% | Not Specified | Not Specified |
| Precision (CV%) | 4.73 - 9.96% | <8.1% | Not Specified | 8.98% |
| Recovery (%) | Not Specified | Not Specified | Not Specified | 88.34 - 117.16% |
Experimental Protocol
This protocol is a generalized procedure based on common LLE methods for S-PMA analysis.[1][5] Researchers should validate the method in their own laboratory.
Materials and Reagents:
-
S-PMA certified reference standard
-
S-PMA-d5 (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
Acetic acid (glacial)
-
Ultrapure water
-
Blank human urine
-
Polypropylene (B1209903) centrifuge tubes (5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Vacuum centrifuge or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of S-PMA (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., S-PMA-d5 at 1 µg/mL) in methanol.
-
Prepare working solutions for calibration curves and quality controls by diluting the stock solutions in methanol and then spiking into blank urine.[1]
-
-
Sample Preparation:
-
Acidification and Internal Standard Addition:
-
Liquid-Liquid Extraction:
-
Phase Separation:
-
Centrifuge the tubes for 5 minutes at approximately 3400 rpm to separate the organic and aqueous layers.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 2.6 mL) to a new clean 5 mL polypropylene tube.[1]
-
-
Evaporation:
-
Evaporate the organic solvent to dryness using a vacuum centrifuge at 45 °C or under a gentle stream of nitrogen.[1]
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for S-PMA analysis in urine.
Caption: Workflow for LLE of S-PMA from urine.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF S- PHENYLMERCAPTURIC ACID (S-PMA) IN URINE | Semantic Scholar [semanticscholar.org]
- 9. cdc.gov [cdc.gov]
- 10. Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Phenylmercapturic Acid Analysis using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Phenylmercapturic acid (SPMA) is a specific and widely accepted biomarker for monitoring human exposure to benzene (B151609), a known carcinogen.[1][2] Benzene is an environmental and occupational pollutant, with tobacco smoke being a significant source of exposure.[3] Accurate and sensitive quantification of SPMA in biological matrices, typically urine, is crucial for assessing benzene exposure levels. Isotope Dilution Mass Spectrometry (IDMS), most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this analysis. This technique offers high specificity and sensitivity by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the analysis of SPMA in human urine using IDMS.
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid
Benzene is metabolized in the body primarily by the cytochrome P-450 monooxygenase system to form benzene epoxide.[5] This reactive intermediate can then follow several metabolic pathways. One key pathway involves the conjugation of benzene epoxide with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][6] This conjugation leads to the formation of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), which is subsequently converted to the stable SPMA that is excreted in urine.[3] The conversion of pre-SPMA to SPMA is pH-dependent and is often facilitated by acidification during sample preparation to ensure accurate quantification of total SPMA.[3]
References
- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Phenylmercapturic Acid (S-PMA) Analysis in Urine using a Deuterated Internal Standard
Introduction
S-Phenylmercapturic acid (S-PMA) is a specific and sensitive biomarker for assessing exposure to benzene (B151609), a known human carcinogen.[1][2] Accurate quantification of S-PMA in urine is crucial for occupational and environmental health monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated S-PMA, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]
It is important to note the presence of a precursor, pre-S-phenylmercapturic acid (pre-S-PMA), in urine, which can be converted to S-PMA under acidic conditions.[5][6] To ensure accurate and total S-PMA determination, urine samples should be acidified prior to extraction to facilitate the complete conversion of pre-S-PMA.[6]
This document provides detailed protocols for two common sample preparation techniques for S-PMA analysis in urine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both incorporating a deuterated internal standard.
Signaling Pathways and Metabolite Formation
Benzene is metabolized in the body, primarily by cytochrome P450 enzymes, to benzene oxide. This reactive epoxide can then be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST). The resulting conjugate is further metabolized to S-PMA, which is then excreted in the urine.
Caption: Metabolic pathway of benzene to S-PMA.
Experimental Protocols
Reagents and Materials
-
S-Phenylmercapturic acid (S-PMA) standard
-
Deuterated S-Phenylmercapturic acid (e.g., S-PMA-d5) internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Polypropylene (B1209903) tubes (5 mL and 15 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)
-
Vacuum manifold for SPE
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum centrifuge
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method described for the determination of S-PMA in human urine.[7]
Workflow:
Caption: Liquid-Liquid Extraction (LLE) workflow for S-PMA analysis.
Procedure:
-
Pipette 500 µL of urine into a 5 mL polypropylene tube.
-
Add 50 µL of the deuterated internal standard solution (e.g., S-PMA-d5 at 1 µg/mL).[7]
-
Add 50 µL of 95% acetic acid to acidify the sample.[7]
-
Add 3 mL of methyl tert-butyl ether (MTBE).[7]
-
Vortex the tube for 10 minutes to ensure thorough mixing.[7]
-
Centrifuge for 5 minutes at 3400 rpm to separate the organic and aqueous phases.[7]
-
Carefully transfer 2.6 mL of the upper organic layer (supernatant) to a new 5 mL polypropylene tube.[7]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge at 45 °C.[7]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a representative method based on procedures described in the literature.[3][9][10][11][12]
Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for S-PMA analysis.
Procedure:
-
Transfer 4.0 mL of urine into a 15 mL polypropylene tube.[10]
-
Add 0.5 mL of the deuterated internal standard solution (e.g., S-PMA-d5 at 30 ng/mL).[10]
-
Acidify the urine sample. A common approach is to add hydrochloric acid (HCl) to adjust the pH to below 1.1 to ensure complete conversion of pre-S-PMA to S-PMA.[6]
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.[10]
-
-
Sample Loading and Washing:
-
Elution:
-
Elute the analytes from the cartridge with 3 mL of acetone or methanol, collecting the eluate in a clean tube. This can be repeated for a total of three times for complete elution.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial LC-MS/MS mobile phase.[10]
-
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from various validated LC-MS/MS methods for S-PMA analysis in urine.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (LLE) | Method 2 (SPE) | Method 3 (SPE) |
| Internal Standard | S-PMA-d5[7] | [13C6]S-PMA[9][11] | S-PMA-d5[3][4] |
| Linearity Range | 0.5 - 500 ng/mL[7] | Up to 500 µg/L[9] | 0.4 - 200 ng/mL[3][4] |
| Correlation (r or R²) | r > 0.99[7] | - | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL | - | 0.4 ng/mL[3][4] |
| Limit of Detection (LOD) | - | 0.2 µg/L[9] | - |
| Precision (CV%) | 4.73 - 9.96%[7] | < 3%[9] | < 6.5%[3][4] |
| Accuracy (%) | 91.4 - 105.2%[7] | - | < 7.5% relative error[3][4] |
Table 2: Typical S-PMA Concentrations in Urine
| Population | Mean S-PMA Concentration (µg/g creatinine) | Reference |
| Non-Smokers (not occupationally exposed) | 0.7 ± 0.6 | [9] |
| Smokers (not occupationally exposed) | 3.61 | [1] |
| Occupationally Exposed Workers (low levels) | 1.2 ± 0.9 (non-smokers) | [9] |
| Occupationally Exposed Workers | 48.5 ± 64.5 (end of shift) | [13] |
Conclusion
The choice between Liquid-Liquid Extraction and Solid-Phase Extraction for S-PMA analysis will depend on the specific laboratory setup, desired throughput, and required sensitivity. Both methods, when coupled with a deuterated internal standard and LC-MS/MS detection, provide reliable and accurate quantification of S-PMA in urine for biomonitoring of benzene exposure. It is critical to incorporate an acidification step to ensure the complete conversion of pre-S-PMA to S-PMA for an accurate assessment of total benzene exposure. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust analytical methods for S-PMA.
References
- 1. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Urinary S-phenylmercapturic acid (SPMA) as a biomarker for exposure to benzene | CORESTA [coresta.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of S-phenylmercapturic acid in the urine--an improvement in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of Urinary S-Phenylmercapturic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Phenylmercapturic acid (SPMA) is a specific and reliable biomarker for monitoring human exposure to benzene (B151609), a known carcinogen. Benzene exposure can occur through occupational hazards, environmental pollution, and lifestyle factors such as smoking. Accurate and high-throughput quantification of urinary SPMA is crucial for assessing benzene exposure levels in large-scale epidemiological studies, clinical research, and for ensuring workplace safety. This document provides a detailed application note and protocol for the high-throughput analysis of SPMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
S-phenylmercapturic acid (SPMA) is a metabolite of benzene and is utilized as a biomarker to evaluate benzene exposure.[1] A precursor to SPMA, pre-S-phenylmercapturic acid (pre-SPMA), dehydrates to form SPMA in acidic conditions.[1] The half-life of SPMA is between 9 and 13 hours, making it a suitable biomarker for recent exposure.[2]
Benzene Metabolism and SPMA Formation
Benzene is metabolized in the body primarily by cytochrome P450 enzymes to benzene oxide. This reactive epoxide can then be detoxified by conjugation with glutathione (B108866) (GSH) via glutathione-S-transferases (GSTs).[2] Subsequent enzymatic processing of the glutathione conjugate in the mercapturic acid pathway leads to the formation of SPMA, which is then excreted in the urine.
Caption: Metabolic pathway of benzene to S-Phenylmercapturic acid (SPMA).
High-Throughput Analytical Workflow
The high-throughput analysis of urinary SPMA typically involves automated sample preparation followed by rapid LC-MS/MS analysis. The use of 96-well plates for sample processing significantly increases the throughput. A typical workflow can process hundreds of samples per day.[3][4]
Caption: High-throughput workflow for urinary SPMA analysis.
Quantitative Method Performance
The following tables summarize the typical performance characteristics of a validated high-throughput LC-MS/MS method for urinary SPMA analysis.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol (B129727) or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Run Time | 2 - 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| SPMA Transition | m/z 238 → 109[3][4] |
| SPMA-d5 (IS) Transition | m/z 243 → 114[3][4] |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [3][5] |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/L | [5][6] |
| Limit of Quantification (LOQ) | 0.084 - 0.4 ng/mL | [3][5] |
| Precision (%RSD) | < 15% | [3][5] |
| Accuracy (%RE) | ± 15% | [3][5] |
| Recovery | > 90% | [5] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) of Urinary SPMA
This protocol is designed for a 96-well plate format and can be automated using a liquid handling system.
Materials:
-
96-well Oasis MAX (Mixed-Mode Anion Exchange) SPE plates
-
Urine samples
-
SPMA-d5 internal standard (IS) solution (in methanol or water)
-
9 M Sulfuric Acid (H₂SO₄)
-
50% Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized water
-
1% Formic acid in methanol
-
96-well collection plates
-
Plate sealer
-
Centrifuge capable of holding 96-well plates
-
Nitrogen evaporator for 96-well plates
Procedure:
-
Sample Aliquoting: Aliquot 0.5 mL of each urine sample into the wells of a 96-well deep-well plate.
-
Internal Standard Spiking: Add 20 µL of the SPMA-d5 internal standard solution to each well.
-
Acidification: To hydrolyze the precursor pre-SPMA, add 0.15 mL of 9 M H₂SO₄ to each well.[7] Mix and incubate for 10 minutes.[7]
-
pH Adjustment: Add 0.125 mL of 50% NaOH to adjust the pH.[7]
-
SPE Plate Conditioning: Condition the Oasis MAX SPE plate by passing 1 mL of methanol followed by 1 mL of deionized water through each well.
-
Sample Loading: Load the pre-treated urine samples onto the conditioned SPE plate.
-
Washing: Wash the SPE plate sequentially with 1 mL of deionized water and 1 mL of methanol.
-
Elution: Elute the analytes with 0.6 mL of 1% formic acid in methanol into a clean 96-well collection plate.[4]
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Sealing and Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Urinary SPMA
This protocol offers a simpler, though potentially less automated, alternative to SPE.
Materials:
-
5 mL polypropylene (B1209903) tubes
-
Urine samples
-
SPMA-d5 internal standard (IS) solution
-
95% Acetic Acid
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Vacuum centrifuge or nitrogen evaporator
Procedure:
-
Sample Preparation: In a 5 mL polypropylene tube, combine 500 µL of urine, 50 µL of the internal standard solution, and 50 µL of 95% acetic acid.[8]
-
Extraction: Add 3 mL of MTBE to the tube.[8]
-
Homogenization: Vortex the tube for 10 minutes to ensure thorough mixing.[8]
-
Phase Separation: Centrifuge the tube for 5 minutes at approximately 3400 rpm to separate the aqueous and organic layers.[8]
-
Supernatant Transfer: Carefully transfer 2.6 mL of the upper organic layer (supernatant) to a clean tube.[8]
-
Evaporation: Evaporate the solvent to dryness in a vacuum centrifuge at 45°C.[8]
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase and vortex for 30 seconds.[8]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Conclusion
The described high-throughput methods for urinary SPMA analysis provide the necessary sensitivity, specificity, and sample throughput for large-scale biomonitoring studies. The automated SPE protocol, in particular, enables the processing of a large number of samples with high reproducibility and minimal manual intervention. The choice between SPE and LLE will depend on the available instrumentation, sample numbers, and specific laboratory workflow. Adherence to validated protocols and appropriate quality control measures are essential for generating reliable data in research and clinical settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a new high-throughput method to determine urinary S-phenylmercapturic acid using low-temperature partitioning extraction and ultra high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Urinary Biomarkers to Estimate the Benzene Exposure Levels in Individuals Exposed to Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application of DL-Phenylmercapturic Acid-d2 in Occupational Exposure Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Phenylmercapturic acid (SPMA) is a specific and sensitive biomarker for assessing occupational exposure to benzene (B151609), a known human carcinogen.[1][2] Its measurement in urine allows for the quantification of benzene uptake from all exposure routes. To ensure accuracy and precision in analytical methods, a stable isotope-labeled internal standard, such as DL-Phenylmercapturic acid-d2 (or more commonly used variants like S-Phenylmercapturic acid-d5 or ¹³C₆-S-Phenylmercapturic acid), is crucial. This document provides detailed application notes and protocols for the use of deuterated phenylmercapturic acid in occupational exposure studies.
S-PMA is considered a more reliable biomarker for low-level benzene exposure compared to other metabolites like trans,trans-muconic acid (t,t-MA) due to its higher specificity and longer elimination half-life.[2][3]
Data Presentation
Table 1: Analytical Method Performance for S-Phenylmercapturic Acid (SPMA) in Urine
| Analytical Method | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (CV%) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | 0.5 - 500 ng/mL | - / 0.5 ng/mL | 4.73 - 9.96 | 91.4 - 105.2 | [4] |
| HPLC/MS | 10 - 320 µg/L | - / 10 µg/L | - | - | [5][6] |
| GC-MS | - | 0.1 µg/L | - | - | [7] |
| ELISA | - | 0.1 µg/L | - | - | [7] |
| HPLC-MS/MS | 0.5 - 50 ng/mL | - | < 5.0 | 99 - 110 | [8][9] |
Table 2: Urinary SPMA Concentrations in Various Occupational Exposure Scenarios
| Industry/Population | Airborne Benzene Concentration | Median/Mean Urinary SPMA Concentration (µg/g creatinine) | Reference |
| Shoe-making workers (China) | ≤6.0 mg/m³ | 49.55 (median) | [6] |
| 6.0 - 10.0 mg/m³ | 102.15 (median) | [6] | |
| 10.0 - 32.5 mg/m³ | 335.69 (median) | [6] | |
| Informal Shoe Industry Workers (Indonesia) | Not specified | 26.07 ± 40.57 (mean ± SD) | [1] |
| Coke Oven Workers | Not specified | 0.31 (median) | [10] |
| Non-smokers (general population) | Not exposed | 0.94 (mean) | [2] |
| Smokers (general population) | Not exposed | 1.71 (mean) | [2] |
Experimental Protocols
Protocol 1: Quantification of S-Phenylmercapturic Acid in Urine by LC-MS/MS
This protocol is based on methodologies described in the literature for the analysis of SPMA in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4][8][11]
1. Sample Collection and Storage:
-
Collect urine samples in polypropylene (B1209903) containers.[8]
-
Samples can be refrigerated or frozen upon collection. For long-term storage, freezing at -20°C or lower is recommended. SPMA is reported to be stable in frozen urine for at least 90 days.[4][8]
2. Sample Preparation (Liquid-Liquid Extraction): [4]
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 500 µL of urine into a 5 mL polypropylene tube.
-
Add 50 µL of the internal standard solution (e.g., this compound or SPMA-d5 at 1 µg/mL).
-
Add 50 µL of 95% acetic acid to acidify the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex the tube for 10 minutes to extract the analytes.
-
Centrifuge at 3400 rpm for 5 minutes to separate the phases.
-
Transfer 2.6 mL of the supernatant (organic layer) to a new 5 mL polypropylene tube.
-
Evaporate the solvent to dryness in a vacuum centrifuge at 45°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 5/95/0.1% v/v/v acetonitrile/water/acetic acid).[8]
-
Transfer the reconstituted sample to an amber HPLC autosampler vial for analysis.[8]
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 3 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: 5/95/0.1% (v/v/v) acetonitrile/water/acetic acid.[8]
-
Mobile Phase B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the analytes.[8]
-
Injection Volume: 8 µL.[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[11]
-
Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for both SPMA and the deuterated internal standard.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of SPMA.
-
Process the calibration standards and quality control samples alongside the unknown samples using the same extraction procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of SPMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
An alternative to liquid-liquid extraction is solid-phase extraction, which can provide cleaner extracts.[8][11]
-
Follow steps 1-3 of the Sample Preparation section in Protocol 1.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified and internal standard-spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the SPMA and internal standard from the cartridge with a stronger solvent (e.g., acetone (B3395972) or methanol).[9]
-
Proceed with the evaporation and reconstitution steps as described in Protocol 1.
Mandatory Visualizations
Caption: Metabolic pathway of benzene to S-Phenylmercapturic Acid (SPMA).
References
- 1. media.neliti.com [media.neliti.com]
- 2. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Urinary S-phenylmercapturic acid as a key biomarker for measuring occupational exposure to low concentrations of benzene in Chinese workers: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: DL-Phenylmercapturic Acid-d2 in Environmental Health Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Phenylmercapturic acid-d2 (S-PMA-d2) in environmental health research. The primary application of this deuterated analog is as an internal standard for the accurate quantification of S-Phenylmercapturic acid (S-PMA), a specific and reliable biomarker of benzene (B151609) exposure.
Introduction
Benzene is a ubiquitous environmental pollutant and a known human carcinogen, primarily targeting the hematopoietic system.[1] Monitoring human exposure to benzene is crucial for assessing health risks in both occupational and general populations. S-PMA is a urinary metabolite of benzene formed through the glutathione (B108866) conjugation pathway.[2] Its measurement in urine provides a sensitive and specific indication of recent benzene exposure.[3][4]
This compound is a stable isotope-labeled version of S-PMA. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are essential for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of quantitative results.[2][5]
Data Presentation
The following tables summarize quantitative data related to the analysis of S-PMA in urine using methods that employ a deuterated internal standard like S-PMA-d2.
Table 1: Performance Characteristics of LC-MS/MS Methods for S-PMA Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.2–200 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Intra-day Precision (%RSD) | < 8.1% | [1] |
| Inter-day Precision (%RSD) | < 8.1% | [1] |
| Relative Error | < 6.9% | [1] |
| Linearity Range | 0.4–200 ng/mL | [2] |
| LLOQ | 0.4 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 6.5% | [2] |
| Inter-day Precision (%RSD) | < 6.5% | [2] |
| Relative Error | < 7.5% | [2] |
| Linearity Range | 0.5 to 50 ng/mL | [6] |
| Estimated Limit of Detection (LOD) | ~0.2 ng/mL | [6] |
Table 2: Urinary S-PMA Concentrations in Different Populations
| Population | S-PMA Concentration (µg/g creatinine) | Reference |
| Smokers | ||
| Geometric Mean | 7.8 | [4][5] |
| Median (Shoe Industry Workers) | 26.07 ± 40.57 | [7] |
| Median | 1.132 | [8] |
| Non-Smokers | ||
| Geometric Mean | 1.0 | [4][5] |
| Median | 0.097 | [8] |
| Occupationally Exposed | ||
| Chemical Manufacturing (up to) | 543 | [9] |
| Organic Solvents Manufacturing (after work) | 0.373 ± 1.86 | [10] |
| Coke Oven Workers (median) | 0.31 | [11] |
| General Population (Children) | ||
| Non-urban (median) | 0.22 | [12] |
| Fairly urban (median) | 0.28 | [12] |
| Very urban (median) | 0.90 | [12] |
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid
The following diagram illustrates the metabolic conversion of benzene to its urinary biomarker, S-Phenylmercapturic acid.
Experimental Protocols
Protocol 1: Quantification of Urinary S-PMA using LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is adapted from a rapid and sensitive method for S-PMA quantification.[1]
1. Sample Preparation a. Thaw frozen urine samples at room temperature. b. To a 1.5 mL microcentrifuge tube, add 500 µL of urine. c. Add 20 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity). d. Add 50 µL of formic acid to acidify the sample. e. Add 1 mL of ethyl acetate (B1210297), cap the tube, and vortex for 5 minutes. f. Centrifuge at 10,000 rpm for 10 minutes. g. Transfer the upper organic layer (ethyl acetate) to a new tube. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis a. Chromatographic System: High-Performance Liquid Chromatography (HPLC) system. b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: Acetonitrile. e. Gradient Elution:
- 0-0.5 min: 10% B
- 0.5-2.0 min: 10-90% B
- 2.0-2.5 min: 90% B
- 2.5-2.6 min: 90-10% B
- 2.6-4.0 min: 10% B f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. i. Ionization Mode: Negative. j. Multiple Reaction Monitoring (MRM) Transitions:
- S-PMA: m/z 238 → 109
- S-PMA-d2: m/z 240 → 111 (Note: transitions for d5-PMA are m/z 243 -> 114, adjust for d2 as appropriate for the specific labeled positions).[2]
3. Data Analysis a. Construct a calibration curve by plotting the peak area ratio of S-PMA to S-PMA-d2 against the concentration of the calibration standards. b. Determine the concentration of S-PMA in the urine samples from the calibration curve. c. Normalize the S-PMA concentration to urinary creatinine (B1669602) levels to account for urine dilution.
Protocol 2: Quantification of Urinary S-PMA using LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is based on an automated and high-throughput method.[2]
1. Sample Preparation a. Thaw frozen urine samples at room temperature. b. To 200 µL of urine, add 20 µL of this compound internal standard solution. c. Add 200 µL of 100 mM ammonium (B1175870) acetate buffer (pH 5.0). d. SPE Cartridge: Mixed-mode anion exchange (e.g., Oasis MAX 96-well plate). e. Conditioning: Condition the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water. f. Loading: Load the prepared urine sample onto the SPE plate. g. Washing: Wash the plate sequentially with 1 mL of 5% methanol in water and 1 mL of 20% methanol in water. h. Elution: Elute the analytes with 1 mL of 1% formic acid in methanol. i. Evaporate the eluate to dryness under nitrogen at 40°C. j. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis a. Follow the LC-MS/MS analysis and data analysis steps as described in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of urinary S-PMA using a deuterated internal standard.
Conclusion
This compound is an indispensable tool in environmental health research, enabling the precise and accurate quantification of the benzene biomarker S-PMA. The use of this internal standard in LC-MS/MS methods allows for reliable assessment of benzene exposure in diverse populations, which is critical for understanding exposure-related health risks and for the development of effective public health interventions and regulatory policies.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of S-phenylmercapturic acid in urine as an indicator of exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. cdc.gov [cdc.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ilosh.gov.tw [ilosh.gov.tw]
- 11. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of S-Phenylmercapturic Acid (S-PMA) in Urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Phenylmercapturic acid (S-PMA) is a well-established biomarker for assessing exposure to benzene (B151609), a known human carcinogen. Accurate and sensitive quantification of S-PMA in urine is crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where benzene may be present as a volatile impurity. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the determination of S-PMA. To ensure the highest accuracy and to correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard, such as a deuterated S-PMA, is highly recommended.
This document provides a detailed protocol for the analysis of S-PMA in human urine by GC-MS, incorporating a deuterated internal standard. The method involves sample clean-up, derivatization to enhance volatility, and subsequent instrumental analysis.
Experimental Protocols
A validated GC-MS method for the determination of S-PMA in urine involves several key steps: sample preparation (including extraction and derivatization) and instrumental analysis.
Sample Preparation
The sample preparation procedure is critical for removing interfering matrix components and for converting the non-volatile S-PMA into a form suitable for GC analysis.
1. Materials and Reagents:
-
S-Phenylmercapturic acid (S-PMA) analytical standard
-
Deuterated S-Phenylmercapturic acid (S-PMA-d5) internal standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Urine samples
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or water bath
2. Stock and Working Solutions:
-
S-PMA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of S-PMA in 10 mL of methanol.
-
S-PMA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of S-PMA-d5 in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the S-PMA stock solution with methanol to cover the desired calibration range (e.g., 0.5 - 100 µg/L).
-
Internal Standard Working Solution: Prepare a working solution of S-PMA-d5 at a suitable concentration (e.g., 1 µg/mL) in methanol.
3. Extraction and Derivatization Protocol:
-
Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) containers and store at -20°C until analysis.
-
Sample Thawing and Spiking: Thaw urine samples to room temperature. To a 1 mL aliquot of urine in a centrifuge tube, add a known amount of the S-PMA-d5 internal standard working solution.
-
Acidification: Adjust the pH of the urine sample to approximately 2 by adding hydrochloric acid. This step is crucial for efficient extraction.
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 1 mL of 1.25 M hydrochloric acid in methanol. Cap the tube tightly and heat at 50°C for 15 minutes to convert S-PMA to its methyl ester derivative.
-
Final Preparation: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Transfer the solution to a GC vial.
GC-MS Instrumental Analysis
The derivatized S-PMA is analyzed using a gas chromatograph coupled to a mass spectrometer.
1. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 minute |
| Ramp Rate 1 | 10°C/min to 200°C |
| Ramp Rate 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | |
| S-PMA methyl ester | To be determined based on the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments. |
| S-PMA-d5 methyl ester | To be determined based on the mass spectrum of the derivatized standard. Fragments will be shifted by +5 amu compared to the native S-PMA derivative. |
Data Presentation
The performance of the GC-MS method should be thoroughly validated. The following tables summarize typical validation parameters for the quantitative analysis of S-PMA in urine.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Concentration Range | 0.5 - 100 µg/L |
| Precision (RSD%) | < 7% |
| Accuracy (%) | > 95% |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.09 µg/L |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/L) | Measured Concentration (µg/L, mean ± SD, n=5) | Precision (RSD%) | Accuracy (%) |
| 1.0 | 0.98 ± 0.06 | 6.1 | 98.0 |
| 10.0 | 10.2 ± 0.5 | 4.9 | 102.0 |
| 50.0 | 48.9 ± 2.1 | 4.3 | 97.8 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of S-PMA in urine.
Caption: Experimental workflow for the GC-MS analysis of S-PMA in urine.
Conclusion
The described GC-MS method, utilizing a deuterated internal standard, provides a sensitive, accurate, and reliable approach for the quantification of S-PMA in urine. The detailed protocol and validation data presented in this application note serve as a valuable resource for researchers and scientists in the fields of toxicology, occupational health, and pharmaceutical development. The robustness of the method makes it suitable for routine monitoring of benzene exposure and for supporting drug development studies.
Troubleshooting & Optimization
Technical Support Center: S-Phenylmercapturic Acid (SPMA) LC-MS/MS Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of S-Phenylmercapturic Acid (SPMA).
Troubleshooting Guides
Problem: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for SPMA
This is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of SPMA. Follow this workflow to diagnose and mitigate the issue.
Technical Support Center: Optimizing S-Phenylmercapturic Acid (SPMA) Extraction from Urine
Welcome to the technical support center for the analysis of S-Phenylmercapturic acid (SPMA) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting S-Phenylmercapturic acid (SPMA) from urine?
A1: The optimal pH for SPMA extraction is highly acidic, typically around 1.0.[1] This is crucial for the complete conversion of its precursor, pre-S-Phenylmercapturic acid (pre-SPMA), to SPMA.[1][2][3] Incomplete conversion can lead to variable and inaccurate measurements of SPMA levels. Some studies suggest a pH range of 0.5 to 1.0 for this conversion.[2][4]
Q2: Why is an acidic pH necessary for SPMA analysis?
A2: An acidic environment is required to facilitate the acid-catalyzed dehydration of pre-SPMA to the more stable SPMA molecule.[2][3] The concentration of measured SPMA increases as the pH decreases, with a pH of 2 capturing significantly less of the total SPMA compared to a pH of 1.[2]
Q3: What acids are commonly used to adjust the pH of urine samples for SPMA extraction?
A3: Strong mineral acids are typically used to lower the pH of urine samples. Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are frequently mentioned in established protocols for achieving the desired acidic conditions.[1][2][5] Acetic acid has also been used to achieve a pH of approximately 1.[1]
Q4: Can the type of acid used affect the SPMA concentration?
A4: Yes, the choice of acid may influence the final SPMA quantitation. One study noted that samples prepared with concentrated sulfuric acid (pH ~0.6) yielded significantly higher SPMA concentrations than those prepared with hydrochloric acid (pH 0.5–1.0), suggesting the acid type can play a role in the conversion efficiency.[2]
Q5: What are the common extraction techniques for SPMA from urine?
A5: The two primary methods for extracting SPMA from urine are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][6] Both methods require careful pH adjustment of the urine sample prior to extraction.
Troubleshooting Guide
Issue: Low Recovery of SPMA
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the urine sample. | Verify the pH of the urine sample after acidification is within the optimal range (ideally 0.5-1.0) using a calibrated pH meter. Incorrect pH can lead to incomplete conversion of pre-SPMA to SPMA.[2][4] If the pH is too high, add more acid dropwise until the target pH is reached. |
| Inefficient extraction. | For LLE, ensure vigorous mixing (e.g., vortexing) to maximize the surface area contact between the aqueous and organic phases. For SPE, ensure the cartridge is properly conditioned and equilibrated. Check for breakthrough of the analyte in the load and wash fractions, which could indicate an inappropriate sorbent or solvent.[7][8] |
| Analyte loss during solvent evaporation. | If a solvent evaporation step is used, ensure it is not too aggressive (e.g., excessive heat or vacuum), which could lead to the loss of the volatile analyte. |
| Degradation of SPMA. | SPMA is generally stable, but prolonged exposure to harsh conditions should be avoided. Ensure samples are processed promptly and stored appropriately (refrigerated or frozen).[9] |
Issue: High Variability in SPMA Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent pH adjustment between samples. | Ensure precise and consistent pH adjustment for all samples in a batch. Use a calibrated pH meter and add acid carefully. Differences in pH can lead to varying pre-SPMA to SPMA conversion rates.[1] |
| Matrix effects from urine. | Urine is a complex matrix that can interfere with the analysis. Optimize the sample clean-up procedure. For SPE, this may involve adjusting the wash steps to remove more interfering compounds.[7] For LLE, a back-extraction step may be beneficial. |
| Inconsistent sample handling. | Ensure uniform handling of all samples, including storage time and temperature, to minimize variability. |
Data Summary
The following table summarizes the different pH conditions used in various studies for the extraction of SPMA from urine.
| Extraction Method | pH | Acid Used | Reference |
| Liquid-Liquid Extraction (LLE) | ~1 | Acetic Acid | [1] |
| Not Specified | 0.5-1.0 | Hydrochloric Acid (HCl) | [2] |
| Solid-Phase Extraction (SPE) | 1.4 | Phosphoric Acid (H₃PO₄) | [3] |
| Liquid-Liquid Extraction (LLE) | 3 | Not specified (phosphate buffer) | [10] |
| Liquid-Liquid Extraction (LLE) | 1 | Sulfuric Acid (H₂SO₄) | [5] |
| Not Specified | 0.5-1.0 | Hydrochloric Acid (HCl) | [4] |
| Liquid-Liquid Extraction (LLE) | ~1 | Sulfuric Acid (H₂SO₄) | [11] |
Experimental Protocol: Liquid-Liquid Extraction of SPMA from Urine
This protocol provides a general methodology for the LLE of SPMA from urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to pellet any sediment.
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a clean glass tube.
-
-
pH Adjustment:
-
Add a strong acid (e.g., 6M HCl or 9M H₂SO₄) dropwise to the urine sample while vortexing.
-
Monitor the pH using a calibrated pH meter until a stable reading of approximately 1.0 is achieved.
-
Allow the sample to stand for at least 10 minutes to ensure complete conversion of pre-SPMA to SPMA.[5]
-
-
Liquid-Liquid Extraction:
-
Add an appropriate volume (e.g., 3 mL) of a suitable organic solvent (e.g., ethyl acetate (B1210297), or a mixture of ethyl acetate and isopropanol).[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to facilitate phase separation.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Diagrams
Caption: Workflow for SPMA extraction from urine.
Caption: Troubleshooting low SPMA recovery.
References
- 1. scielo.br [scielo.br]
- 2. academic.oup.com [academic.oup.com]
- 3. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Dynacare - S-PHENYLMERCAPTURIC ACID, URINE [dynacare.ca]
- 10. researchgate.net [researchgate.net]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
Common pitfalls in the quantification of urinary biomarkers like S-PMA
Technical Support Center: Quantification of Urinary S-PMA
Welcome to the technical support center for the quantification of urinary biomarkers, with a special focus on S-phenylmercapturic acid (S-PMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of S-PMA analysis and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is S-PMA and why is it used as a biomarker?
S-phenylmercapturic acid (S-PMA) is a specific metabolite of benzene (B151609) and is considered a reliable biomarker for assessing exposure to this compound, even at low levels.[1][2][3] Unlike other benzene metabolites, S-PMA is not typically influenced by the consumption of food additives, making it a highly specific indicator of benzene uptake.[4]
Q2: What are the common analytical methods for S-PMA quantification?
The most common methods for quantifying S-PMA in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the detection of low-level environmental exposures.[4] GC-MS also offers high sensitivity but typically requires a derivatization step.[1] ELISA is a high-throughput and cost-effective screening tool, but it may have limitations in sensitivity and can be prone to false-positive results.[2][3][5]
Q3: What is pre-S-PMA and how does it affect quantification?
Pre-S-phenylmercapturic acid (pre-S-PMA) is a precursor to S-PMA in the metabolic pathway of benzene.[6] A critical pitfall in S-PMA measurement is the conversion of pre-S-PMA to S-PMA under acidic conditions.[6] This means that the pH of the urine sample during collection and processing can significantly impact the final S-PMA concentration, potentially leading to an overestimation of the biomarker.[6] It is crucial to maintain neutral pH conditions if the goal is to measure S-PMA without the contribution from its precursor.[7]
Q4: Why is normalization of urinary biomarker data important and what are the common methods?
Urine concentration can vary significantly depending on an individual's hydration status. Normalization is essential to adjust for these variations and provide a more accurate representation of biomarker excretion. The most common method for normalization is to express the biomarker concentration relative to urinary creatinine (B1669602) concentration.[8] However, it's important to be aware that creatinine excretion can be influenced by factors such as age, sex, muscle mass, and diet, which can introduce variability.
Q5: What are typical concentration ranges for S-PMA in urine?
S-PMA levels can vary widely depending on exposure levels. In non-smokers without occupational exposure, concentrations are generally very low, often near the limit of detection of sensitive analytical methods. Smokers, however, exhibit significantly higher levels of S-PMA due to the presence of benzene in tobacco smoke.[1] Occupationally exposed individuals, such as those in the petrochemical industry, can have considerably higher concentrations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent sample handling, such as variations in storage temperature or freeze-thaw cycles.[8][9] | Standardize sample collection, processing, and storage procedures. Aliquot samples upon receipt to minimize freeze-thaw cycles.[9] |
| Incomplete thawing of samples before analysis.[9] | Ensure samples are completely thawed and vortexed gently before taking an aliquot for analysis.[9] | |
| Poor peak shape (tailing, splitting) in LC-MS/MS | Column contamination from the urine matrix. | Use a guard column and/or employ a more rigorous sample clean-up method like solid-phase extraction (SPE).[10] |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure good chromatography for S-PMA.[11] | |
| Low signal intensity or poor sensitivity in LC-MS/MS | Ion suppression from co-eluting matrix components.[12] | Improve chromatographic separation to resolve S-PMA from interfering compounds. A sample clean-up step like SPE can also help.[13] |
| Suboptimal ionization source conditions.[11] | Optimize ion source parameters (e.g., temperature, gas flows, voltage) for S-PMA.[11] | |
| Inconsistent quantification and high %RSD in calibration curve | Matrix effects affecting the internal standard differently than the analyte. | Use a stable isotope-labeled internal standard (e.g., S-PMA-d5) to compensate for matrix effects.[4] |
| Improper preparation of calibration standards. | Prepare calibration standards in a matrix that closely matches the study samples (e.g., pooled blank urine). | |
| Higher than expected S-PMA concentrations | Acidic pH of urine samples leading to the conversion of pre-S-PMA to S-PMA.[6] | If not intending to measure total S-PMA, ensure urine is collected and stored under neutral pH conditions. Consider measuring pre-S-PMA separately.[7] |
| Contamination of samples or analytical system.[12] | Implement strict cleaning procedures for all equipment. Run blank samples regularly to check for contamination.[12] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for S-PMA Quantification
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | ~0.01 - 0.2 µg/L[14] | ~0.03 µg/L[1] | ~0.1 µg/L[2] |
| Linearity (R²) | >0.99[4] | >0.999[1] | - |
| Precision (%RSD) | <10%[4] | <7%[1] | - |
| Accuracy (% Recovery) | 91.4 - 105.2%[4] | >95%[1] | - |
| Sample Preparation | SPE or LLE | LLE and derivatization | Minimal |
| Potential Pitfalls | Matrix effects, ion suppression | Derivatization efficiency | Cross-reactivity, false positives[2] |
Table 2: Typical Urinary S-PMA Concentrations
| Population | Mean/Median S-PMA Concentration (µg/g creatinine) | Reference |
| Non-smokers (non-occupationally exposed) | 0.2 | [1] |
| Smokers (non-occupationally exposed) | 0.8 | [1] |
| Occupationally Exposed Workers | Can be significantly higher, e.g., up to 543 | [5] |
Experimental Protocols
Detailed Methodology for S-PMA Quantification by LC-MS/MS
This protocol is a synthesis of best practices described in the literature.[4][15]
1. Sample Collection and Storage:
-
Collect mid-stream urine in polypropylene (B1209903) containers.
-
If not analyzing immediately, aliquot into smaller volumes and freeze at -80°C to minimize freeze-thaw cycles.[8][9] Samples are stable for at least 90 days at -20°C.[4]
-
For accurate measurement of S-PMA without pre-S-PMA conversion, maintain a neutral pH during collection and storage.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples completely at room temperature and vortex.
-
Centrifuge at 1500 x g for 10 minutes to remove sediment.
-
To 1 mL of urine supernatant, add 50 µL of an internal standard solution (e.g., S-PMA-d5, 1 µg/mL).
-
Acidify the sample to ~pH 3 with formic acid.
-
Condition an Oasis MAX (mixed-mode anion exchange) SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE plate.
-
Wash the plate sequentially with 1 mL of water and 1 mL of methanol.
-
Elute the analytes with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate S-PMA from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
S-PMA: m/z 238 → 109
-
S-PMA-d5: m/z 243 → 114
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
4. Data Analysis and Quantification:
-
Generate a calibration curve using blank urine spiked with known concentrations of S-PMA and the internal standard.
-
Quantify S-PMA in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration, determined by a separate assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cdc.gov [cdc.gov]
- 8. Collection, Processing, and Storage Consideration for Urinary Biomarker Research [jove.com]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Determination of urinary S ‐phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: S-Phenylmercapturic Acid (SPMA) Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the mass spectrometric analysis of S-Phenylmercapturic acid (SPMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in SPMA mass spectrometry?
A1: Background noise in SPMA analysis can originate from various sources, including:
-
Matrix Effects: The urine matrix is complex and contains numerous endogenous compounds that can co-elute with SPMA and interfere with its ionization, leading to ion suppression or enhancement.[1]
-
Sample Preparation: Contaminants can be introduced from solvents, reagents, and labware (e.g., plasticizers from collection tubes) during sample processing.[2] Incomplete removal of matrix components is a significant contributor.
-
LC-MS System: The LC system itself can contribute to background noise through mobile phase impurities, column bleed, and contaminants from previous injections (carryover).[3] The mass spectrometer's ion source can also become contaminated.[4]
-
Pre-SPMA Conversion: Incomplete or variable conversion of the precursor, pre-S-phenylmercapturic acid (pre-SPMA), to SPMA under acidic conditions can lead to inconsistent results and potential interfering peaks.[5]
Q2: How does pH affect the analysis of SPMA?
A2: The pH of the urine sample during preparation is a critical factor. SPMA exists in urine as both SPMA and its precursor, pre-SPMA. Acidic conditions are required to dehydrate pre-SPMA to the more stable SPMA, ensuring accurate quantification of total benzene (B151609) exposure.[5] Inconsistent or improper pH adjustment can lead to incomplete conversion, resulting in underestimation of SPMA levels and variability in results.[5]
Q3: What are the most common sample preparation techniques for urinary SPMA analysis, and how do they compare?
A3: The two most common sample preparation techniques for SPMA in urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain SPMA while other urinary components are washed away. It is known for providing cleaner extracts, which can lead to reduced matrix effects and lower background noise.[6] Automated 96-well SPE plates can offer high throughput.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting SPMA from the aqueous urine sample into an immiscible organic solvent. It is often a simpler and less expensive method than SPE. However, it may be less efficient at removing all matrix interferences compared to SPE.[6]
The choice between SPE and LLE depends on the desired level of sample cleanup, throughput needs, and cost considerations. For trace-level quantification, the cleaner extracts from SPE can be advantageous.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your SPMA mass spectrometry experiments.
High Background Noise
Problem: The baseline in your chromatogram is high or noisy, making it difficult to detect and accurately quantify the SPMA peak.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases. |
| Dirty LC-MS System | Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Column Bleed | Condition a new column according to the manufacturer's instructions. If the column is old, it may need to be replaced. Ensure the mobile phase pH is within the column's recommended range. |
| Inefficient Sample Cleanup | Optimize your sample preparation protocol. Consider switching from LLE to SPE for a cleaner extract. Ensure complete removal of interfering substances during the wash steps of your SPE protocol. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash solvent and increase the wash volume and duration in your autosampler settings. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem: The SPMA peak is not symmetrical, exhibiting tailing, fronting, or splitting, which affects integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume.[7] |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to keep SPMA in a single ionic state. The addition of a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds like SPMA. |
| Column Contamination or Degradation | A buildup of contaminants on the column frit or at the head of the column can distort peak shape.[8] Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9] |
Low Signal Intensity or Ion Suppression
Problem: The SPMA peak is smaller than expected or disappears in the presence of the urine matrix.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove co-eluting matrix components.[1] Diluting the sample can also reduce the concentration of interfering substances.[10] |
| Suboptimal LC Gradient | Modify the LC gradient to better separate SPMA from the region where most matrix components elute. A shallower gradient around the elution time of SPMA can improve separation from interfering compounds. |
| Incorrect MS Source Parameters | Optimize ion source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for SPMA. |
| Analyte Degradation | Ensure samples are stored properly (e.g., at -20°C or lower) and processed promptly to prevent degradation of SPMA. |
| Use of a Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (e.g., SPMA-d5) that co-elutes with the analyte can effectively compensate for ion suppression, as it will be affected similarly by the matrix.[11] |
Quantitative Data Summary
The following tables provide a summary of performance data from validated LC-MS/MS methods for SPMA analysis, illustrating the impact of different sample preparation and analytical conditions.
Table 1: Comparison of Sample Preparation Methods for SPMA in Urine
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 85% | 70-95% |
| Matrix Effect | Generally lower and more consistent | Can be more variable and significant |
| Precision (CV%) | < 10% | < 15% |
| Lower Limit of Quantification (LLOQ) | Can achieve lower LLOQs due to cleaner extracts | May have a higher LLOQ depending on matrix interference |
| Throughput | High with 96-well plates | Can be lower and more labor-intensive |
Note: The values presented are typical ranges and may vary depending on the specific protocol and instrumentation.
Table 2: Typical LC-MS/MS Parameters for SPMA Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1-0.5% acetic acid or formic acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | A gradient from high aqueous to high organic content |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Quantifier) | m/z 238 -> 109.1 |
| MRM Transition (Qualifier) | m/z 238 -> 33.3 |
| Internal Standard Transition | m/z 243 -> 114.1 (for SPMA-d5) |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of SPMA from Urine
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge a 1 mL aliquot of urine to remove particulates.
-
To 500 µL of the supernatant, add 50 µL of an internal standard solution (e.g., SPMA-d5).
-
Add 50 µL of 95% acetic acid to acidify the sample to a pH of approximately 1.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of water and then 1 mL of methanol to remove interferences.
-
-
Elution:
-
Elute the SPMA and internal standard from the cartridge with 1 mL of 1% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of SPMA from Urine
-
Sample Pre-treatment:
-
To 500 µL of urine in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., SPMA-d5).
-
Add 50 µL of 95% acetic acid.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 3400 rpm for 5 minutes.
-
-
Solvent Transfer:
-
Transfer the upper organic layer (approximately 2.6 mL) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness in a vacuum centrifuge at 45 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for SPMA analysis in urine.
Caption: Troubleshooting logic for high background noise.
References
- 1. longdom.org [longdom.org]
- 2. myadlm.org [myadlm.org]
- 3. zefsci.com [zefsci.com]
- 4. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Phenylmercapturic Acid (SPMA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of S-Phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for SPMA quantification?
A1: The most widely accepted and sensitive method for SPMA quantification in biological matrices, such as urine, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This technique offers high specificity and allows for the detection of low concentrations of SPMA.
Q2: Why is sample preparation critical for accurate SPMA measurement?
A2: Sample preparation is crucial due to the presence of a precursor, pre-S-phenylmercapturic acid (pre-SPMA), in urine.[3][4] Pre-SPMA is unstable and can be converted to SPMA under acidic conditions. Therefore, a controlled acid hydrolysis step is often included in sample preparation to ensure the complete conversion of pre-SPMA to SPMA, leading to accurate and reproducible quantification of total SPMA.[5] The pH and the type of acid used for this conversion can significantly influence the results.[4]
Q3: What type of internal standard should be used for SPMA analysis?
A3: An isotope-labeled internal standard, such as S-phenylmercapturic acid-d5 (SPMA-d5) or S-phenylmercapturic acid-13C6 (SPMA-13C6), is highly recommended.[1][2][4] These internal standards closely mimic the chemical behavior of the analyte (SPMA) during sample extraction, chromatography, and ionization, which helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.[6]
Q4: What are typical calibration curve ranges for SPMA quantification?
A4: Calibration curve ranges can vary depending on the specific method and instrumentation. However, reported linear ranges are often in the low ng/mL to hundreds of ng/mL. For example, a validated method showed a linear range of 0.400–200 ng/mL in human urine.[1][2] Another study demonstrated linearity from 0.5 to 500 ng/mL.[6]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered during the generation of calibration curves for SPMA quantification.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Linearity (Low R² value) | 1. Incomplete conversion of pre-SPMA to SPMA. 2. Inconsistent sample preparation across calibrators. 3. Suboptimal chromatographic conditions leading to peak tailing or splitting.[7] 4. Matrix effects affecting ionization.[6] 5. Contamination in the LC-MS system.[8] | 1. Optimize the acid hydrolysis step (acid type, concentration, incubation time, and temperature).[4] 2. Ensure precise and consistent pipetting and processing for all calibration standards. 3. Optimize the mobile phase composition, gradient, and column temperature. 4. Evaluate and mitigate matrix effects by using an appropriate internal standard and/or more effective sample cleanup like Solid Phase Extraction (SPE).[6][8] 5. Flush the LC system and clean the mass spectrometer source.[9] |
| High Variability at Low Concentrations | 1. Low signal-to-noise ratio at the Lower Limit of Quantification (LLOQ). 2. Contamination introducing interfering peaks. 3. Inaccurate preparation of low-concentration standards. | 1. Optimize MS parameters (e.g., collision energy, cone voltage) to enhance sensitivity. 2. Use high-purity solvents and reagents and check for carryover between injections.[10] 3. Perform serial dilutions carefully and use freshly prepared standards. |
| Saturation at High Concentrations (Curve Flattening) | 1. Detector saturation. 2. Ion suppression at high analyte concentrations. | 1. Extend the calibration range or dilute samples that fall in the high concentration range. 2. Investigate and minimize matrix effects. |
| Inconsistent Response of Internal Standard | 1. Degradation of the internal standard. 2. Inconsistent addition of the internal standard to samples and calibrators. 3. Presence of interferences at the same mass transition. | 1. Check the stability and storage conditions of the internal standard stock solution. 2. Ensure accurate and consistent spiking of the internal standard. 3. Verify the specificity of the MRM transition and check for potential cross-talk. |
Experimental Protocols
Sample Preparation with Acid Hydrolysis and Solid Phase Extraction (SPE)
This protocol is a representative example for the extraction of SPMA from urine.
-
Sample Thawing and Spiking: Thaw urine samples at room temperature. Vortex briefly to ensure homogeneity. To a 1 mL aliquot of urine, add 20 µL of the internal standard working solution (e.g., SPMA-d5 at 300 ng/mL).[2]
-
Acid Hydrolysis: Add a suitable acid (e.g., 50 µL of 9 M H₂SO₄ or adjust to a specific pH with HCl) to each sample to facilitate the conversion of pre-SPMA to SPMA.[4][5] Incubate as required (e.g., at room temperature or elevated temperature for a specified time).
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol to remove interfering substances.[2]
-
Elution: Elute the analyte and internal standard with 0.6 mL of 1% formic acid in methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase.[2]
HPLC-MS/MS Analysis
Below are typical parameters for the analysis of SPMA.
| Parameter | Example Condition |
| HPLC Column | C18 reversed-phase column (e.g., Genesis C18, 50 x 2.1 mm, 4 µm)[2] |
| Mobile Phase A | 0.01% Acetic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid[2] |
| Flow Rate | 0.6 mL/min[2] |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |
| MS/MS Transitions | SPMA: m/z 238 → 109 SPMA-d5: m/z 243 → 114[1][2] |
Quantitative Data Summary
The following table summarizes typical validation parameters for SPMA quantification methods found in the literature.
| Method | Linearity Range | Precision (%RSD) | Accuracy (%RE) | Reference |
| HPLC-MS/MS | 0.400–200 ng/mL | < 6.5% | < 7.5% | [1][2] |
| HPLC-MS/MS | 0.5–500 ng/mL | 4.73–9.96% | 91.4–105.2% | [6] |
| HPLC/MS/MS | 0.5–50 µg/L | - | - | [5] |
| HPLC-PDA | 0.5–20 µg/mL | - | - | [11] |
Visualizations
References
- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. ucd.ie [ucd.ie]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for S-Phenylmercapturic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of S-Phenylmercapturic acid (SPMA) in human urine, a key biomarker for benzene (B151609) exposure.[1][2][3] The document presents supporting experimental data from various studies to objectively compare the performance of different analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Comparison of Analytical Methods
The performance of various analytical methods for SPMA quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters to aid in the selection of the most appropriate method for specific research or monitoring needs.
Table 1: Comparison of Chromatographic Methods
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/PDA |
| Linearity Range | 0.4 - 200 ng/mL[2] | 5 - 100 µg/L[4] | 0.5 - 20 µg/mL[5][6] |
| Limit of Detection (LOD) | ~0.2 ng/mL[7] | 1 µg/L[4] | 0.126 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.19 µg/mL[8] | 2 µg/L[4] | 0.38 µg/mL[5] |
| Accuracy (% Recovery) | 99 - 110%[7] | 90.0% | 97.183%[5] |
| Precision (%RSD) | < 6.5%[2] | 3.8% | Not specified |
| Sample Preparation | SPE or LLE[2][8] | LLE and derivatization[8] | LLE[9] |
| Analysis Time | ~3 - 13 minutes[2][8] | ~18.5 minutes[8] | ~20 minutes[10] |
| Specificity | High[8] | High | Moderate |
Table 2: Comparison of Immunoassay Method
| Parameter | ELISA |
| Limit of Detection (LOD) | 0.1 µg/L[1][11] |
| Agreement with GC-MS | 54%[1][11] |
| False Positives | 46% (compared to GC-MS)[1][11] |
| False Negatives | None reported[1][11] |
| Key Advantage | Rapid, cost-effective for screening large numbers of samples.[1] |
| Key Disadvantage | Lower specificity, requires confirmation of positive results by a more specific method like GC-MS or LC-MS/MS.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of SPMA in urine.[8]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard (e.g., isotope-labeled SPMA-d5) is added to the urine sample.[2]
-
The sample is loaded onto a solid-phase extraction cartridge (e.g., Oasis MAX 96-well plate).[2]
-
The cartridge is washed to remove interferences.
-
SPMA is eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of urine, 50 µL of internal standard (SPMA-d5, 1 µg/mL) and 50 µL of 95% acetic acid are added.[8]
-
3 mL of methyl tert-butyl ether (MTBE) is added, and the mixture is homogenized for 10 minutes.[8]
-
The sample is centrifuged for 5 minutes at 3400 rpm.[8]
-
The supernatant (2.6 mL) is transferred to a new tube and evaporated to dryness.[8]
-
The dried extract is reconstituted in 100 µL of mobile phase.[8]
-
-
Chromatographic Conditions:
-
Column: Genesis C18 column[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.01% acetic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.01% acetic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 25 µL[8]
-
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another sensitive method for SPMA analysis, though it often requires derivatization.[8]
-
Sample Preparation and Derivatization:
-
Urine samples undergo a liquid-liquid extraction procedure.
-
The extracted SPMA is then derivatized to make it more volatile and suitable for GC analysis. This often involves methylation.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC with UV or PDA detection is a more accessible but less sensitive method compared to mass spectrometry-based techniques.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Urine samples are prepared using a liquid-liquid extraction method, similar to that described for LC-MS/MS.[9]
-
-
Chromatographic Conditions:
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the metabolic pathway of benzene to SPMA.
References
- 1. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. "Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-P" by Mohammad Nour Albitar and Sophie Barguil [bsj.uobaghdad.edu.iq]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. [PDF] Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid. | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF S- PHENYLMERCAPTURIC ACID (S-PMA) IN URINE | Semantic Scholar [semanticscholar.org]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. tandfonline.com [tandfonline.com]
A Guide to Inter-Laboratory Comparison of S-Phenylmercapturic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the measurement of S-Phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing reliable methods for biomonitoring and clinical studies. The information presented is based on published inter-laboratory comparison studies and validated analytical protocols.
Executive Summary
The accurate quantification of S-Phenylmercapturic acid (SPMA) in urine is crucial for assessing exposure to benzene, a known human carcinogen.[1][2] Inter-laboratory studies reveal that while various analytical methods are employed, significant variability in results can arise, primarily due to differences in sample preparation.[1][2] Specifically, the pH adjustment of urine samples prior to analysis plays a critical role in the conversion of the precursor, pre-S-phenylmercapturic acid (pre-SPMA), to SPMA, thereby influencing the final quantified value.[1][2] This guide summarizes the performance of different analytical approaches, provides detailed experimental protocols, and offers visual representations of the metabolic pathway and study workflows to aid in methodological standardization and data interpretation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative data from an inter-laboratory comparison study involving five laboratories using different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The key variable across these methods is the pH of the sample preparation, which significantly impacts the measured SPMA concentration.
Table 1: Analytical Parameters of Compared LC-MS/MS Methods
| Parameter | Method A | Method B | Method C | Method D | Method E |
| Sample Preparation pH | 6.8 | 2.9 | 1.4 | ~0.5 | ~4.5 |
| Acid Used | - | Formic Acid | Phosphoric Acid | Hydrochloric Acid | Potassium Dihydrogen Phosphate |
| Ionization Source | ESI | ESI | ESI | APCI | ECAPCI |
| Internal Standard | SPMA-¹³C₆ | SPMA-¹³C₆ | SPMA-¹³C₆ | SPMA-d₅ | SPMA-d₅ |
| Quantitative Transition | m/z 238 → 109 | m/z 238 → 109 | m/z 238 → 109 | m/z 238 → 109 | m/z 238 → 109 |
| LOD (µg/L) | 0.600 | Not Reported | Not Reported | 0.024 | Not Reported |
| ESI: Electrospray Ionization; APCI: Atmospheric Pressure Chemical Ionization; ECAPCI: Electron Capture Atmospheric Pressure Chemical Ionization; LOD: Limit of Detection. Data sourced from a 2020 inter-laboratory comparison study.[1] |
Table 2: Inter-run Precision of SPMA Measurement Across Laboratories
| QC Level | Method A (CV%) | Method B (CV%) | Method C (CV%) | Method D (CV%) | Method E (CV%) |
| Low (QCL) | 14.5 | Not Reported | Not Reported | Not Reported | 15.7 |
| High (QCH) | 11.9 | Not Reported | Not Reported | Not Reported | 8.27 |
| CV: Coefficient of Variation; QC: Quality Control. Data represents the coefficient of variation for low and high concentration quality control samples across multiple runs.[1] |
Table 3: Summary of SPMA Concentrations in Human Urine Samples (n=50)
| Method | Mean SPMA (µg/L) | Range of SPMA (µg/L) |
| Method A (pH 6.8) | 0.48 | |
| Method B (pH 2.9) | 0.82 | |
| Method C (pH 1.4) | 1.05 | |
| Method D (pH ~0.5) | 1.20 | |
| Method E (pH ~4.5) | 0.65 | |
| Results demonstrate a clear trend of increasing measured SPMA concentration with decreasing sample preparation pH.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are representative protocols for SPMA analysis in urine.
Sample Preparation: Acid Hydrolysis
A critical step influencing SPMA quantification is the acid treatment to convert pre-SPMA to SPMA.[1]
-
Objective: To ensure complete conversion of pre-SPMA to SPMA for total SPMA measurement.
-
Procedure:
-
To a 1 mL aliquot of urine, add a strong acid such as hydrochloric acid (HCl) to achieve a final pH of approximately 0.5.[1]
-
Incubate the acidified sample at room temperature for a specified period (e.g., 1 hour) to allow for complete dehydration of pre-SPMA.
-
Following incubation, the sample can be neutralized or directly proceed to solid-phase extraction.
-
Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a common technique to remove interfering substances from the urine matrix.
-
Objective: To isolate SPMA from endogenous urine components.
-
Procedure:
-
Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent to remove impurities.
-
Elute the SPMA from the cartridge using an appropriate solvent, such as methanol containing a small percentage of formic acid.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of SPMA.
-
Objective: To separate SPMA from other components and quantify it with high specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI) is most common.[3]
-
Multiple Reaction Monitoring (MRM): The transition of the deprotonated molecular ion of SPMA (m/z 238) to a specific product ion (m/z 109) is monitored for quantification.[1][3]
-
Internal Standard: An isotopically labeled internal standard, such as SPMA-d₅ or SPMA-¹³C₆, is used to correct for matrix effects and variations in instrument response.[1]
-
Mandatory Visualization
Benzene Metabolism to S-Phenylmercapturic Acid
The following diagram illustrates the metabolic pathway of benzene to its urinary biomarker, S-Phenylmercapturic acid.
Inter-Laboratory Comparison Workflow
This diagram outlines the logical steps involved in conducting an inter-laboratory comparison study for SPMA measurement.
References
- 1. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DL-Phenylmercapturic acid-d2 vs. d5-phenylmercapturic acid as Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of S-Phenylmercapturic acid (PMA), a critical biomarker for benzene (B151609) exposure, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of two commonly used deuterated internal standards for PMA analysis: DL-Phenylmercapturic acid-d2 (PMA-d2) and d5-Phenylmercapturic acid (PMA-d5), supported by experimental data from published studies.
The fundamental role of an internal standard (IS) in quantitative mass spectrometry is to correct for analytical variability.[1] An ideal IS co-elutes with the analyte, experiences similar ionization effects, and behaves similarly during sample preparation, thus compensating for variations in extraction recovery, injection volume, and instrument response.[1][2] Deuterated standards are considered superior for this purpose as their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z).[1]
The primary distinction between PMA-d2 and PMA-d5 lies in the degree of deuteration. PMA-d5, with five deuterium (B1214612) atoms, offers a larger mass shift from the native analyte compared to the two deuterium atoms in PMA-d2. This greater mass difference is theoretically advantageous as it minimizes the risk of isotopic crosstalk, where the signal from the analyte's naturally occurring heavy isotopes could interfere with the signal of the internal standard, thereby enhancing analytical accuracy.
Performance Comparison: Experimental Data
The following tables summarize the performance characteristics of PMA-d2 and PMA-d5 as internal standards, collated from validated bioanalytical methods. While a direct comparative study under identical conditions is not available in the cited literature, the data provides a strong basis for evaluating their respective performances.
Table 1: Performance Metrics for d5-Phenylmercapturic acid (PMA-d5) as an Internal Standard
| Parameter | Performance | Study Reference |
| Linearity Range | 0.400–200 ng/mL | [3][4] |
| 0.5–500 ng/mL | [5] | |
| Correlation Coefficient (r) | >0.99 | [5] |
| Lower Limit of Quantitation (LLOQ) | 0.400 ng/mL | [3][4] |
| Accuracy (Relative Error) | <7.5% | [3][4] |
| 91.4–105.2% of nominal | [5] | |
| Precision (RSD or CV) | <6.5% | [3][4] |
| 4.73–9.96% | [5] |
Table 2: Performance Metrics for this compound (PMA-d2) as an Internal Standard
| Parameter | Performance | Study Reference |
| Linearity Range | 0.2–200 ng/mL | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [6] |
| Accuracy (Relative Error) | <6.9% | [6] |
| Precision (RSD or CV) | <8.1% | [6] |
Based on the available data, both PMA-d5 and PMA-d2 perform well as internal standards, demonstrating excellent linearity, accuracy, and precision within their validated concentration ranges. The methods utilizing PMA-d5 have been extensively documented for their robustness.[3][4][5] The method using PMA-d2 also shows strong performance, with a slightly lower reported LLOQ in one study.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of S-Phenylmercapturic acid (PMA) in human urine using both d5 and d2 internal standards.
Protocol 1: Quantification of Urinary PMA using d5-Phenylmercapturic acid
This protocol is based on a validated LC-MS/MS method employing automated solid-phase extraction (SPE).[3][4]
-
Sample Preparation:
-
To a 0.200 mL urine sample, add 20.0 µL of an internal standard solution containing 300 ng/mL of S-PMA-d5.
-
Add 0.200 mL of 10 mM sodium acetate (B1210297) solution (pH 6.3).
-
Vortex the sample briefly.
-
-
Automated Solid-Phase Extraction (SPE):
-
Load the prepared sample onto a 96-well Oasis MAX extraction plate (30 mg sorbent) that has been pre-conditioned with 1 mL of methanol (B129727) and 1 mL of water.
-
Wash the plate sequentially with 1 mL of water and 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in 20% methanol.
-
Elute the analytes with 0.6 mL of 1% formic acid in methanol.
-
Dilute the eluent with 150 µL of water before injection.
-
-
LC-MS/MS Analysis:
-
LC Column: Genesis C18, 50 × 2.1 mm, 4 µm.
-
Mobile Phase: A gradient of water with 0.01% acetic acid and acetonitrile (B52724) with 0.01% acetic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Protocol 2: Quantification of Urinary PMA using this compound
This protocol is based on a validated LC-MS/MS method employing liquid-liquid extraction (LLE).[6]
-
Sample Preparation:
-
To a 200 µL urine sample, add 20 µL of the internal standard working solution (S-PMA-d2).
-
Add 50 µL of 2 M hydrochloric acid.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Detection: Negative ion and multiple reaction monitoring (MRM) mode.
-
Run Time: 1.8 minutes.[6]
-
Visualization of Experimental Workflow and Selection Logic
The following diagrams illustrate the general bioanalytical workflow and the logical considerations when choosing between deuterated internal standards.
Caption: Generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical considerations for selecting between PMA-d2 and PMA-d5 internal standards.
Conclusion
Both this compound and d5-phenylmercapturic acid have been successfully implemented as internal standards in validated, high-performance bioanalytical methods. The experimental data demonstrates that both can yield accurate and precise results for the quantification of S-Phenylmercapturic acid in urine.
However, based on the foundational principles of mass spectrometry, d5-phenylmercapturic acid is generally the superior choice. The greater mass difference of +5 Da significantly reduces the probability of isotopic interference from the analyte, thereby enhancing the robustness and reliability of the assay. While PMA-d2 is a viable and effective option, for methods requiring the highest level of analytical rigor, such as those in clinical diagnostics or regulatory submissions, PMA-d5 provides an additional margin of safety against potential analytical biases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to LLE and SPE for S-Phenylmercapturic Acid Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-Phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure, is crucial in toxicological studies and occupational health monitoring. The choice of sample preparation method significantly impacts the reliability and efficiency of the analysis. This guide provides an objective comparison of two common techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by experimental data to aid in selecting the most suitable method for your research needs.
At a Glance: LLE vs. SPE for SPMA Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of SPMA between two immiscible liquid phases based on its solubility. | Adsorption of SPMA onto a solid sorbent, followed by elution with a suitable solvent. |
| Selectivity | Generally lower, co-extraction of interfering substances is more likely. | Higher, due to the specific interactions between the analyte and the sorbent. |
| Automation | Can be automated, but is often performed manually and can be labor-intensive.[1] | Readily amenable to full automation, enabling high-throughput analysis.[2][3] |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Generally uses smaller volumes of solvents, making it a "greener" alternative. |
| Sample Throughput | Lower, especially for manual procedures. | Higher, particularly with automated 96-well plate formats.[2][3] |
| Potential for Emulsion | Prone to emulsion formation, which can complicate phase separation and lead to analyte loss.[4] | Eliminates the issue of emulsion formation.[4] |
Performance Comparison: Experimental Data
The following table summarizes the performance of LLE and SPE methods for SPMA sample preparation as reported in various studies.
| Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (CV%) | Accuracy/Recovery (%) | Reference |
| LLE (MTBE) | 0.5 - 500 | 0.5 | Intra-assay: 4.73 - 9.21Inter-assay: 5.85 - 9.96 | 91.4 - 105.2 | [5][6] |
| LLE (Ethyl Acetate) | 0.2 - 200 | 0.2 | Intra-day: < 8.1Inter-day: < 8.1 | Relative Error: < 6.9 | [7] |
| SPE (C18) | 10 - 100 µg/L | 0.68 µg/L (0.68 ng/mL) | Intra- and inter-assay: < 10 | 83.4 - 102.8 | [8] |
| Automated SPE (Oasis MAX) | 0.4 - 200 | 0.4 | < 6.5 | Relative Error: < 7.5 | [2][3] |
Experimental Workflows
The following diagrams illustrate the typical workflows for LLE and SPE sample preparation for SPMA analysis.
References
- 1. phenomenex.blog [phenomenex.blog]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of S-Phenylmercapturic Acid (SPMA), a Key Benzene Biomarker
For researchers, scientists, and drug development professionals engaged in the critical task of monitoring benzene (B151609) exposure, the accurate quantification of its urinary metabolite, S-Phenylmercapturic acid (SPMA), is paramount. The two leading analytical techniques for this purpose, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific analytical needs.
S-Phenylmercapturic acid is a highly specific and sensitive biomarker for assessing exposure to benzene, a known human carcinogen.[1] Accurate and reliable measurement of SPMA in urine is crucial for both occupational health monitoring and environmental exposure studies. This comparison delves into the quantitative performance, experimental protocols, and overall workflow of both LC-MS/MS and GC-MS for SPMA analysis.
Quantitative Performance: A Side-by-Side Comparison
The choice between LC-MS/MS and GC-MS often hinges on the required sensitivity, precision, and the practical aspects of sample throughput and cost. The following table summarizes the key quantitative performance parameters for each technique based on published data.
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.024 - 0.4 µg/L[2][3] | 0.95 - 1 µg/L[4][5] |
| Limit of Quantification (LOQ) | 0.19 - 0.68 µg/L[1][6] | 2 - 3.18 µg/L[4][5] |
| Linearity Range | 0.4 - 500 ng/mL[1][2] | 5 - 60 µg/L[5] |
| Accuracy (% Recovery) | 91.4 - 105.2%[1] | ~98.7%[5] |
| Precision (%RSD/CV) | 4.73 - 9.96%[1] | 3.63 - 8.67%[5] |
| Sample Preparation | Simpler, no derivatization required.[1] | More complex, requires derivatization.[1] |
| Analysis Time | Can be as fast as 3 minutes per sample.[2] | Generally longer due to derivatization and GC run times. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Specificity | High, due to tandem mass spectrometry.[2] | High, but potential for interferences without careful optimization. |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for the analysis of SPMA in urine using both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is a composite of commonly employed methods and highlights the key steps in a typical LC-MS/MS workflow for SPMA analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing and Homogenization: Urine samples are thawed to room temperature and vortexed to ensure homogeneity.
-
Internal Standard Spiking: A known concentration of an isotopically labeled internal standard (e.g., SPMA-d5) is added to each urine sample to correct for matrix effects and variations in extraction efficiency.
-
Acidification: Samples are acidified, typically with acetic or formic acid, to a pH of around 3-4 to ensure that SPMA is in its protonated form, which enhances its retention on the SPE sorbent.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and then with acidified water.
-
Sample Loading: The acidified urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: The SPMA and internal standard are eluted from the cartridge with a stronger organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both SPMA (e.g., m/z 238 → 109) and its internal standard (e.g., SPMA-d5, m/z 243 → 114).[2]
-
GC-MS Experimental Protocol
The GC-MS analysis of SPMA necessitates a derivatization step to increase its volatility. This protocol outlines a typical workflow.
1. Sample Preparation and Derivatization
-
Hydrolysis: Urine samples are often subjected to acidic hydrolysis to convert any potential SPMA precursors to SPMA.
-
Extraction: SPMA is extracted from the urine matrix using a liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or by using solid-phase extraction.
-
Derivatization: This is a critical step for GC-MS analysis. The extracted SPMA is not volatile enough for gas chromatography and must be derivatized. A common approach is esterification of the carboxylic acid group.
-
Reagent: Diazomethane or other alkylating agents like pentafluorobenzyl bromide (PFBBr) can be used.[4] Diazomethane is effective but is also explosive and toxic, requiring special handling precautions.
-
Procedure: The dried extract is reconstituted in a suitable solvent, and the derivatizing agent is added. The reaction is typically carried out at a specific temperature for a set amount of time to ensure complete derivatization.
-
-
Solvent Exchange: After derivatization, the solvent is often exchanged to one that is more compatible with the GC injection.
2. GC-MS Analysis
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized SPMA from other components in the sample. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Injection Mode: Splitless injection is often used to maximize the transfer of the analyte onto the column for trace analysis.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Analysis Mode: Selected Ion Monitoring (SIM) is typically used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized SPMA.
-
Visualizing the Workflow: A Comparative Diagram
To better illustrate the key differences in the analytical workflows of LC-MS/MS and GC-MS for SPMA analysis, the following diagrams are provided.
Caption: A comparative workflow of LC-MS/MS and GC-MS for SPMA analysis.
Benzene Metabolism and SPMA Formation: A Signaling Pathway
The formation of SPMA is a result of the metabolic detoxification of benzene in the body. Understanding this pathway is crucial for interpreting the biomonitoring data.
Caption: Simplified metabolic pathway of benzene to S-Phenylmercapturic acid (SPMA).
Conclusion: Making an Informed Decision
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of SPMA in urine.
-
LC-MS/MS stands out for its high sensitivity, specificity, and simpler sample preparation that avoids the need for derivatization. This makes it particularly well-suited for high-throughput laboratories and for studies requiring the lowest possible detection limits. The primary drawback is the higher initial cost of the instrumentation.
-
GC-MS offers a cost-effective alternative with good sensitivity. However, the mandatory and often laborious derivatization step can be a significant bottleneck, increasing sample preparation time and the potential for analytical variability.
Ultimately, the choice between LC-MS/MS and GC-MS for SPMA analysis will depend on the specific requirements of the laboratory, including budget, desired sample throughput, and the level of sensitivity needed for the study. For routine, high-throughput analysis where high sensitivity is paramount, LC-MS/MS is generally the preferred method. For laboratories with budgetary constraints or those with established expertise in derivatization techniques, GC-MS remains a viable and effective option.
References
- 1. scielo.br [scielo.br]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ELISA vs. Mass Spectrometry for S-Phenylmercapturic Acid Detection
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of ELISA and Mass Spectrometry for the quantification of S-Phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure.
In the realm of toxicology and occupational health, the accurate measurement of biomarkers is paramount. S-Phenylmercapturic acid (SPMA) stands out as a highly specific urinary biomarker for assessing exposure to benzene, a known human carcinogen.[1] For researchers and professionals in drug development, selecting the appropriate analytical method for SPMA detection is a critical decision that impacts data quality, throughput, and cost. This guide provides a comprehensive comparison of two widely used techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), primarily in the form of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Characteristics: A Quantitative Comparison
The choice between ELISA and mass spectrometry hinges on a variety of performance metrics. While ELISA offers a rapid and high-throughput screening solution, mass spectrometry provides superior specificity and accuracy, making it the gold standard for confirmation.[2][3] The following table summarizes the key quantitative data compiled from various studies.
| Performance Metric | ELISA | Mass Spectrometry (LC-MS/MS or GC-MS) |
| Limit of Detection (LOD) | 0.1 µg/L[2][3] | 0.05 - 8.0 ng/mL (or µg/L)[1][4][5] |
| Limit of Quantification (LOQ) | Not consistently reported | 0.19 - 2 µg/L[1][6] |
| Linearity (Range) | 40 - 1200 nmol/L[7] | 0.2 - 500 ng/mL[1][8] |
| Precision (CV%) | Not consistently reported | Intra-assay: <8.1% to 9.21%; Inter-assay: <8.1% to 9.96%[1][8] |
| Accuracy/Recovery (%) | Good agreement with GC-MS in 54% of measurements[2][3] | 78.2% - 105.2%[1][4] |
| Correlation with MS | r = 0.687 to 0.92[2][7] | Not Applicable (Gold Standard) |
| False Positives | Reported in 46% of assays in one study[2][3] | Highly specific, low potential for false positives |
It is important to note that the performance of ELISA kits can vary, and they are often recommended as a semi-quantitative screening tool.[9] For definitive quantitative results, confirmation by a more robust method like LC-MS/MS is often necessary.[2][3][9]
Experimental Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA for SPMA is typically a competitive immunoassay. This method is advantageous for its speed and ability to process a large number of samples simultaneously.[7]
Principle: In a competitive ELISA, a known amount of enzyme-labeled SPMA competes with the SPMA present in the urine sample for binding to a limited number of specific antibodies coated on a microplate well. The amount of enzyme-labeled SPMA that binds to the antibody is inversely proportional to the concentration of SPMA in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the enzyme to produce a colored product. The intensity of the color is then measured using a microplate reader, and the concentration of SPMA is determined by comparison with a standard curve.
General Protocol:
-
Urine samples and standards are added to the antibody-coated microplate wells.
-
Enzyme-conjugated SPMA is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, and the plate is incubated for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read at a specific wavelength, and the SPMA concentration is calculated from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of SPMA.[1] It involves the separation of the analyte from the sample matrix using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
Principle: The urine sample is first prepared to extract and concentrate the SPMA. This extract is then injected into a liquid chromatograph, where SPMA is separated from other components based on its physicochemical properties as it passes through a chromatographic column. The separated SPMA then enters the mass spectrometer, where it is ionized. The precursor ion corresponding to SPMA is selected and fragmented, and the resulting product ions are detected. The quantification is based on the intensity of these specific product ions, often using an isotopically labeled internal standard for enhanced accuracy.[10]
Detailed Protocol for SPMA Quantification in Urine by LC-MS/MS: [1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of urine, add 50 µL of an internal standard solution (e.g., SPMA-d5).
-
Add 50 µL of 95% acetic acid.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and homogenize for 10 minutes.
-
Centrifuge at 3400 rpm for 5 minutes.
-
Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness under vacuum at 45 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) maintained at 30 °C.
-
Mobile Phase: Solvent A (0.5% acetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 90% A for 2 min, then a linear gradient to 40% A over 3 min, hold for 1 min, and return to initial conditions.
-
Total Run Time: Approximately 13 minutes.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Visualizing the Pathways and Workflows
To better understand the biological context and the analytical processes, the following diagrams have been generated.
Conclusion: Making an Informed Decision
The choice between ELISA and mass spectrometry for the detection of SPMA is application-dependent.
-
ELISA is a valuable tool for high-throughput screening of a large number of samples where a rapid, semi-quantitative assessment of benzene exposure is required. Its cost-effectiveness and speed are significant advantages.[2][3] However, the potential for false positives necessitates confirmatory analysis for any positive or borderline results.[2][3][9]
-
Mass Spectrometry (LC-MS/MS) , on the other hand, offers unparalleled specificity, sensitivity, and accuracy , making it the definitive method for quantitative analysis .[1] It is the preferred method for regulatory submissions, clinical diagnostics, and research studies where precise and reliable data are essential. While the initial instrument cost and sample preparation time are higher, the quality and reliability of the data justify the investment for many applications.
For a comprehensive and robust assessment of SPMA levels, a two-tiered approach is often recommended: initial screening with ELISA followed by confirmation of positive samples with LC-MS/MS.[2][3] This strategy leverages the strengths of both techniques, providing a cost-effective and reliable solution for monitoring benzene exposure.
References
- 1. scielo.br [scielo.br]
- 2. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a competitive immunoassay for urinary S-phenylmercapturic acid and its application in benzene biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of hydrolysis and HPLC/MS/MS procedure with ELISA assay for the determination of S-phenylmercapturic acid as a biomarker of benzene exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Benzene Exposure Monitoring: A Comparison of S-Phenylmercapturic Acid Quantification Methods
A deep dive into the superior accuracy and precision of S-Phenylmercapturic acid (SPMA) quantification utilizing a deuterated internal standard compared to other methods. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for biomonitoring of benzene (B151609) exposure.
S-Phenylmercapturic acid (SPMA) is a specific and sensitive biomarker for assessing human exposure to benzene, a known carcinogen.[1][2][3][4] Accurate and precise quantification of SPMA in urine is crucial for both occupational health monitoring and environmental exposure studies. The use of a stable isotope-labeled internal standard, such as a deuterated SPMA, has become the benchmark for achieving the highest quality analytical results. This guide provides a comparative overview of analytical methodologies, highlighting the advantages of using a deuterated standard.
Superior Accuracy and Precision with a Deuterated Standard
The primary advantage of using a deuterated internal standard, such as S-phenylmercapturic acid-d5 (SPMA-d5) or [13C6]S-PMA, is its ability to compensate for variations during sample preparation and analysis.[3][4] As the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization effectively normalize for any sample loss or matrix effects, leading to significantly improved accuracy and precision of the measurement.
Methods employing a deuterated internal standard consistently demonstrate high accuracy, with recovery rates typically between 97.0% and 110.0%, and excellent precision, with relative standard deviations (RSD) often below 10%.[5][6][7][8] This level of performance is essential for reliably detecting low levels of SPMA, which is critical for assessing low-dose environmental exposures to benzene.
| Method | Internal Standard | Accuracy (% Recovery / % Relative Error) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | S-phenylmercapturic acid-d5 | <7.5% Relative Error [4] | <6.5% [3][4] | 0.400 ng/mL [3][4] |
| LC-MS/MS | [13C6]S-PMA | Not explicitly stated, but good precision implies high accuracy | <3% | 0.2 µg/L [9] |
| UPLC-MS/MS | Deuterated analog | 99% to 110% Recovery [5] | ≤5.3% [10] | ~0.2 ng/mL [10] |
| LC-MS/MS | d2-S-PMA | 78.2% - 84.5% Recovery [11] | 1.49% [11] | 8.0 ng/ml [11] |
| UPLC-MS/MS | None (labeled analyte not used) | 97.0% - 105.0% [6] | <6.0% [6] | 0.084 µg/L [6] |
| LC-MS/MS | Isotopically labelled S-PMA | 108% [8] | 1.0% to 12.2% [8] | 0.05 µg/L [8] |
Experimental Protocols
Methodology Using a Deuterated Internal Standard (LC-MS/MS)
A widely accepted method for the quantification of SPMA in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.[3][4]
1. Sample Preparation:
-
Urine samples are thawed to room temperature and vortex-mixed.
-
A known amount of the deuterated internal standard (e.g., S-phenylmercapturic acid-d5) is spiked into each urine sample.[3][4]
-
Samples are acidified.[9]
-
Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration.[4]
2. Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.[3][4]
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detection is performed using negative electrospray ionization (ESI-) with multiple reaction monitoring (MRM).[3][4]
-
Specific precursor-to-product ion transitions are monitored for both SPMA and the deuterated internal standard. For example, m/z 238 → 109 for SPMA and m/z 243 → 114 for S-phenylmercapturic acid-d5.[3][4]
4. Quantification:
-
The concentration of SPMA in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for SPMA quantification using a deuterated standard.
Caption: Simplified metabolic pathway of benzene to SPMA.
The Impact of Precursor Conversion
It is important to note that a precursor to SPMA, pre-S-phenylmercapturic acid (pre-SPMA), exists in urine and can be converted to SPMA under acidic conditions.[1][12] The degree of this conversion is pH-dependent, and different sample preparation methods can yield varying SPMA concentrations.[1][12] The use of a deuterated internal standard helps to control for analytical variability, but standardization of the sample acidification process is also crucial for achieving comparable results across different laboratories.
Alternative Methodologies
While LC-MS/MS with a deuterated internal standard is the gold standard, other methods have been used for SPMA quantification. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for SPMA analysis but often requires extensive sample pretreatment.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and high-throughput screening approach, but it may have limitations in terms of specificity and can be prone to false positives.[13]
-
LC-MS/MS without an Isotope-Labeled Standard: While still a powerful technique, the absence of a co-eluting internal standard can lead to greater variability and reduced accuracy due to uncompensated matrix effects and sample loss.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Validation of a new high-throughput method to determine urinary S-phenylmercapturic acid using low-temperature partitioning extraction and ultra high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Benzene Exposure: A Comparative Guide to S-PMA Analysis in Urine
A comprehensive review of analytical methods for quantifying S-Phenylmercapturic Acid (S-PMA), a key biomarker for benzene (B151609) exposure, providing researchers, scientists, and drug development professionals with a comparative analysis of detection and quantification limits.
S-Phenylmercapturic acid (S-PMA) is a specific and sensitive biomarker for assessing human exposure to benzene, a known carcinogen.[1] Accurate and reliable quantification of S-PMA in urine is crucial for both occupational health monitoring and environmental exposure studies. A variety of analytical techniques are employed for this purpose, each with distinct limits of detection (LOD) and quantification (LOQ). This guide provides a comparative overview of common methods, their performance metrics, and the experimental protocols involved.
Comparative Analysis of Analytical Methods
The choice of analytical method for S-PMA determination in urine often depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the LOD and LOQ for several widely used techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | 0.5 µg/L | - | [2] |
| HPLC | 783.2 µg/L | 2610.8 µg/L | [3][4] |
| HPLC-PDA | 126 µg/L | 380 µg/L | [5] |
| LC/MS | 0.2 µg/L | - | [6][7] |
| LC-MS/MS | - | 0.1 µg/L | [8] |
| GC-MS | - | - | [9] |
| ELISA | 0.1 µg/L | - | [9] |
| SIPS-SERS | 1.06 ppb (µg/L) | - | [10] |
Note: "-" indicates that the value was not specified in the cited source.
High-Performance Liquid Chromatography (HPLC) coupled with different detectors is a common approach. A standard HPLC method can achieve a detection limit of about 0.5 µg/L.[2] Another HPLC method reported a higher LOD of 783.2 µg/L and an LOQ of 2610.8 µg/L.[3][4] When coupled with a photodiode array (PDA) detector, the LOD and LOQ were found to be 0.126 µg/mL and 0.380 µg/mL, respectively.[5] For enhanced sensitivity, mass spectrometry (MS) is often used. Liquid chromatography-mass spectrometry (LC/MS) can lower the detection limit to 0.2 µg/L.[6][7] Tandem mass spectrometry (LC-MS/MS) further improves specificity and can reach an LOQ of 0.1 µg/L.[8]
Gas chromatography-mass spectrometry (GC-MS) is another established technique for S-PMA analysis.[9] For rapid screening of a large number of samples, enzyme-linked immunosorbent assay (ELISA) offers a sensitive and high-throughput alternative, with a reported LOD of 0.1 µg/L.[9] A more recent development, Salt-Induced Phase Separation combined with Nanoparticle-Based Surface-Enhanced Raman Spectroscopy (SIPS-SERS), has demonstrated a low detection limit of 1.06 ppb.[10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method involves the separation and quantification of S-PMA from a urine matrix.
-
Sample Preparation:
-
Acidify the human urine sample to a pH of 1 with hydrochloric acid (HCl).
-
Pass the acidified urine through a Sep-Pak C18 cartridge for solid-phase extraction (SPE).
-
Wash the cartridge with diluted HCl and a water/methanol (B129727)/acetic acid mixture.
-
Elute the analyte with acidified chloroform.
-
Dry the eluate and reconstitute it in a phosphate (B84403) buffer.
-
Pass the reconstituted sample through an anionic exchange cartridge (SAX).
-
Wash the SAX cartridge with diluted buffer and diluted HCl.
-
Recover S-PMA by eluting with a concentrated buffer.
-
Convert S-PMA to S-phenyl-cysteine.
-
Derivatize with o-phthalaldehyde (B127526) (OPA) and 2-mercapto-ethanol (MCE).[2]
-
-
Instrumentation and Analysis:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Hypersil ODS column (125 x 4 mm ID, 5 µm).[4]
-
Detector: Fluorescence detector with excitation at 330 nm and emission at 440 nm.[2] Alternatively, a Diode Array Detector (DAD) set at a wavelength of 205 nm can be used.[4]
-
Mobile Phase: A gradient system consisting of methanol and phosphate buffer at pH 3.[4]
-
Column Temperature: 25°C.[4]
-
Liquid Chromatography-Mass Spectrometry (LC/MS)
This highly sensitive method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Instrument: Liquid Chromatograph coupled with a single quadrupole Mass Spectrometer.
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient runs with 1% aqueous acetic acid/methanol mixtures.
-
Detector: Electrospray negative ion mode (ESI-).
-
Ion Monitoring: Simultaneously record ions at m/z 238 for S-PMA and 244 for the internal standard [13C6]S-PMA.[6][7]
-
Workflow and Pathway Visualization
The following diagram illustrates the general experimental workflow for the analysis of S-PMA in urine using chromatography-based methods.
Caption: General workflow for S-PMA analysis in urine.
References
- 1. Validation of biomarkers in humans exposed to benzene: urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF S- PHENYLMERCAPTURIC ACID (S-PMA) IN URINE | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benzene Biomarkers: Cross-Validation of S-Phenylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-Phenylmercapturic acid (SPMA) with other key benzene (B151609) biomarkers. The information presented is supported by experimental data to assist in the selection of appropriate biomarkers for monitoring benzene exposure in research and clinical settings.
Introduction to Benzene Biomarkers
Benzene is a ubiquitous environmental and industrial pollutant, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Accurate assessment of benzene exposure is crucial for understanding its health effects and for developing effective preventative strategies. Biological monitoring of exposure involves the measurement of benzene or its metabolites in biological samples. S-Phenylmercapturic acid (SPMA), a minor urinary metabolite, is considered a highly specific and sensitive biomarker for low-level benzene exposure.[1] This guide provides a cross-validation of SPMA with other commonly used benzene biomarkers, including trans,trans-muconic acid (t,t-MA), urinary phenols (phenol, catechol, and hydroquinone), and unmetabolized benzene in urine.
Comparative Performance of Benzene Biomarkers
The selection of a suitable biomarker depends on the exposure level, the timing of sample collection, and the analytical capabilities of the laboratory. The following table summarizes the quantitative performance of SPMA in comparison to other key benzene biomarkers.
| Biomarker | Analytical Method | Correlation with Airborne Benzene (r) | Sensitivity for Low Exposure | Specificity | Key Advantages | Key Limitations |
| S-Phenylmercapturic acid (SPMA) | HPLC-MS/MS | Strong (r ≈ 0.74 - 0.80)[2] | High | High | Highly specific to benzene exposure.[1] | More complex analytical method. |
| trans,trans-Muconic acid (t,t-MA) | HPLC-UV | Moderate to Strong (r ≈ 0.53 - 0.91)[3][4] | Moderate | Moderate | Relatively simple and cost-effective analysis. | Can be influenced by dietary sorbic acid.[5] |
| Urinary Phenol (B47542) | GC-MS, HPLC | Moderate (r ≈ 0.38)[3] | Low | Low | Historically used biomarker. | High background levels from diet and other sources.[6] |
| Urinary Catechol | GC-MS, HPLC | Weak to Moderate | Low | Low | High background levels.[6] | |
| Urinary Hydroquinone | GC-MS, HPLC | Moderate (r ≈ 0.44)[3] | Low | Low | High background levels.[6] | |
| Unmetabolized Benzene (Urine) | Headspace GC | Strong (r ≈ 0.76)[3] | High | High | Direct measure of internal dose. | Volatility can lead to sample handling challenges.[3] |
Experimental Protocols
Detailed methodologies for the analysis of these biomarkers are crucial for obtaining reliable and comparable results. Below are summaries of typical experimental protocols.
S-Phenylmercapturic Acid (SPMA) Analysis by HPLC-MS/MS
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to isolate SPMA from interfering matrix components. An internal standard, such as a stable isotope-labeled SPMA (e.g., SPMA-d5), is added prior to extraction for accurate quantification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatography: Reversed-phase chromatography is commonly employed to separate SPMA from other urinary constituents.
-
Detection: The MS/MS detector is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of SPMA.
trans,trans-Muconic Acid (t,t-MA) Analysis by HPLC-UV
-
Sample Preparation: Urine samples are often cleaned up using solid-phase extraction (SPE) with an anion exchange sorbent.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.
-
Chromatography: Reversed-phase HPLC is used to separate t,t-MA.
-
Detection: The UV detector is set to a wavelength where t,t-MA exhibits maximum absorbance, typically around 259-265 nm.
Urinary Phenols (Phenol, Catechol, Hydroquinone) Analysis by GC-MS
-
Sample Preparation: Urine samples are first subjected to enzymatic or acid hydrolysis to release the conjugated forms of the phenols. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analytes. Derivatization is often necessary to improve the volatility and chromatographic properties of the phenols for GC analysis.
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the standard instrument for this analysis.
-
Chromatography: A capillary GC column is used to separate the derivatized phenols.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Unmetabolized Benzene in Urine Analysis by Headspace GC
-
Sample Preparation: A urine sample is placed in a sealed headspace vial and heated to a specific temperature to allow the volatile benzene to partition into the gas phase (headspace).
-
Instrumentation: A gas chromatograph (GC) equipped with a headspace autosampler and a sensitive detector, such as a photoionization detector (PID) or a mass spectrometer (MS), is used.
-
Analysis: A sample of the headspace gas is automatically injected into the GC for separation and quantification of benzene.
Logical Relationship of Biomarker Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of SPMA with other benzene biomarkers. This process involves parallel analysis of different biomarkers in urine samples from an exposed population and comparing the results to assess their correlation and utility.
Caption: Cross-validation workflow for benzene biomarkers.
Conclusion
The cross-validation of SPMA with other benzene biomarkers demonstrates its superiority in terms of specificity and sensitivity, particularly for low-level exposure monitoring. While t,t-MA and unmetabolized urinary benzene are also valuable biomarkers, they have limitations that need to be considered. Urinary phenols are generally less reliable due to high background levels. The choice of biomarker should be guided by the specific research or clinical question, the expected exposure levels, and the available analytical resources. The detailed experimental protocols provided in this guide offer a foundation for laboratories to establish robust and reliable methods for benzene biomarker analysis.
References
- 1. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Blood and urinary benzene determined by headspace gas chromatography with photoionization detection: application in biological monitoring of low-level nonoccupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. Urinary trans,trans-muconic acid determined by liquid chromatography: application in biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal LC Column for S-Phenylmercapturic Acid (S-PMA) Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of S-Phenylmercapturic Acid (S-PMA), a critical biomarker for benzene (B151609) exposure, the choice of a Liquid Chromatography (LC) column is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of various LC column technologies, supported by experimental data, to facilitate an informed selection process.
The analysis of S-PMA, a polar and aromatic compound, is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate LC column is a critical factor that dictates the retention, resolution, and overall performance of the analytical method. This guide delves into the performance characteristics of commonly employed reversed-phase columns and explores potential alternative stationary phases.
Comparative Performance of LC Columns for S-PMA Analysis
Reversed-Phase Columns
Reversed-phase chromatography is the most widely adopted technique for S-PMA analysis. C18 (ODS) columns are the workhorses in this domain, offering a good balance of retention and selectivity.
| Column Name | Particle Type | Dimensions (mm) | Retention Time (min) | Mobile Phase | Reference |
| Hypersil ODS | Fully Porous | 125 x 4, 5 µm | 12.3 | Gradient: Methanol / 0.0012 N Perchloric Acid | [1] |
| Inertsil ODS-3 | Fully Porous | 150 x 4.6, 5 µm | 17.3 | Isocratic: Acetonitrile / Methanol / Water with Perchloric Acid | [2] |
| Ascentis Express C18 | Superficially Porous | 150 x 4.6, 2.7 µm | 8.82 | Gradient: Acetonitrile / 0.5% Acetic Acid in Water | [3] |
| Hypersil GOLD C18 | Fully Porous | 50 x 2.1, 3.0 µm | Not Specified | Gradient: Acetonitrile / 0.2% Formic Acid in Water | [4] |
Key Observations:
-
C18 (ODS) columns consistently demonstrate good retention for S-PMA, with retention times varying based on the specific column chemistry, dimensions, and mobile phase composition.[1][2][3][4]
-
Superficially Porous Particle (SPP) columns, such as the Ascentis Express C18, can offer shorter analysis times compared to Fully Porous Particle (FPP) columns of similar dimensions, without compromising resolution.[3][5] This is attributed to the shorter diffusion paths for analytes in SPP, leading to higher efficiency.[5][6]
-
The choice of mobile phase, including the organic modifier (methanol vs. acetonitrile) and the acidic additive (formic acid, acetic acid, perchloric acid), significantly influences retention and selectivity.
Alternative Stationary Phases
While C18 columns are predominant, other stationary phases can offer alternative selectivity for S-PMA, which can be advantageous for resolving it from matrix interferences.
-
Phenyl Columns: These columns possess a phenyl-functionalized stationary phase that can provide unique selectivity for aromatic compounds like S-PMA through π-π interactions.[7][8][9] This can lead to different elution orders and improved resolution from co-eluting compounds compared to C18 columns.[7] While specific application data for S-PMA on phenyl columns is limited in the reviewed literature, they represent a viable option for method development, especially when C18 columns fail to provide adequate separation.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a technique well-suited for the retention of polar compounds that are poorly retained on reversed-phase columns.[10] Given the polar nature of S-PMA, HILIC columns could offer a valuable alternative. HILIC stationary phases, such as those with amide or unbonded silica (B1680970) chemistry, can provide enhanced retention for polar analytes.[10] Although no direct applications of HILIC for S-PMA analysis were identified in the literature reviewed, it remains a promising area for exploration, particularly for challenging matrices.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible S-PMA analysis. Below are representative methodologies extracted from the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for sample clean-up and concentration involves SPE with C18 cartridges.
-
Spike urine samples with an internal standard (e.g., [13C6]S-PMA).[11]
-
Acidify the urine sample.[11]
-
Load the sample onto a pre-conditioned C18 SPE cartridge.[11]
-
Wash the cartridge to remove interferences.
-
Elute S-PMA with an appropriate organic solvent (e.g., methanol).[11]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions
The following provides an example of typical LC-MS/MS parameters for S-PMA analysis.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase:
-
Gradient: A linear gradient is typically employed, starting with a high aqueous content and increasing the organic proportion to elute S-PMA.[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
MRM Transitions:
-
S-PMA: m/z 238 → 109[12]
-
Internal Standard (e.g., [13C6]S-PMA): m/z 244 → 115
-
Visualizing Key Processes
To better understand the context and workflow of S-PMA analysis, the following diagrams have been generated.
Caption: Metabolic pathway of benzene to S-PMA.
Caption: Experimental workflow for S-PMA analysis.
Conclusion
The selection of an LC column for S-PMA analysis is a critical decision that impacts the quality and efficiency of the results. While C18 columns, particularly those with superficially porous particles, offer a robust and high-performance starting point, researchers should consider alternative selectivities offered by phenyl columns for challenging separations. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and optimizing methods for the accurate quantification of this important biomarker. As LC technology continues to evolve, further investigations into novel stationary phases, such as HILIC, may unlock new possibilities for enhancing S-PMA analysis.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. scielo.br [scielo.br]
- 4. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
Safety Operating Guide
Proper Disposal of DL-Phenylmercapturic acid-d2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DL-Phenylmercapturic acid-d2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on currently available safety data sheets and are intended for researchers, scientists, and professionals in drug development.
Safety and Handling Precautions
This compound is classified with several hazards that necessitate careful handling to minimize exposure. It is suspected of causing genetic defects and cancer, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Before handling the compound, ensure that all safety precautions have been read and understood[1]. Appropriate personal protective equipment (PPE) should be worn at all times. This includes:
-
Gloves: Protective gloves are required to prevent skin contact[1].
-
Protective Clothing: Wear suitable protective clothing to avoid skin exposure[1].
-
Eye and Face Protection: Use eye and face protection, such as safety glasses or a face shield[1][2].
-
Respiratory Protection: If dust is generated, respiratory protection is required[1].
Work should be conducted under a hood to avoid inhalation of the substance[1].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Spill Containment and Cleanup:
-
Cover Drains: Immediately cover any nearby drains to prevent the substance from entering the water system[1].
-
Contain and Collect: Collect, bind, and pump off any spills. For dry spills, take up the material without generating dust[1].
-
Proper Disposal of Cleanup Materials: Dispose of the collected material properly in a designated waste container[1].
-
Clean Affected Area: Thoroughly clean the affected area after the spill has been removed[1].
Disposal Procedures
The primary method for the disposal of this compound and its container is through an approved waste disposal plant[1]. It is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Contaminated materials, such as PPE and cleaning supplies, should also be collected in a designated and properly labeled waste container.
-
-
Storage:
-
Store the waste container in a cool, dry, and tightly closed condition until it is ready for disposal[1].
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed and approved waste disposal company that is qualified to handle hazardous chemical waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or other numerical disposal parameters for this compound. Always refer to the specific guidelines provided by your institution's environmental health and safety department and the licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for DL-Phenylmercapturic Acid-d2
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This document provides essential safety and logistical information for handling DL-Phenylmercapturic acid-d2. It is intended for researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of DL-Phenylmercapturic acid. While specific hazard data for the deuterated form is limited, the primary hazards are associated with the parent compound. Mercapturic acids are metabolites of xenobiotics and are involved in detoxification pathways.[1][2][3] Thiol-containing compounds, in general, can be irritants.[4]
Summary of Potential Hazards:
-
May cause respiratory irritation if inhaled as a dust.[4]
-
The toxicological properties have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary if there is a splash hazard.[4][5][6] | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] A lab coat or chemical-resistant apron should be worn.[7] Closed-toe shoes are mandatory.[7] | Prevents skin contact with the chemical. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form.[4] If a fume hood is not available and dust is generated, a NIOSH-approved dust respirator is required.[5] | Minimizes inhalation of airborne particles. |
Operational and Handling Plan
Due to the hygroscopic nature of many deuterated compounds, it is crucial to handle this compound in a dry environment to prevent isotopic exchange with atmospheric moisture.[8][9]
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh and transfer the compound quickly and carefully, avoiding the generation of dust.[5]
-
Use clean, dry spatulas and weighing boats.
-
-
In Solution:
-
If preparing a solution, use anhydrous solvents.
-
Cap the container tightly immediately after use.
-
-
General Practices:
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[5] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] Clean the spill area thoroughly. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste: Collect any unused solid material and contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.[11]
Experimental Workflow
Below is a generalized workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 3. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. hsa.ie [hsa.ie]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromservis.eu [chromservis.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
